3-(Cyclohexylamino)-1-propanesulfonic-d17 acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219804-15-5 |
|---|---|
Molecular Formula |
C9H19NO3S |
Molecular Weight |
238.42 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-3-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
PJWWRFATQTVXHA-HQUNSFHZSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O |
Synonyms |
3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, a deuterated analogue of the well-known biological buffer CAPS. This document details the compound's structure, properties, a representative synthesis protocol, and a general experimental workflow.
Core Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).
| Property | This compound | 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) |
| Molecular Formula | C₉D₁₇H₂NO₃S | C₉H₁₉NO₃S[1][2][3] |
| Molecular Weight | 238.42 g/mol [4][5] | 221.32 g/mol [1][2][3] |
| CAS Number | 1219804-15-5[4][6] | 1135-40-6[4][6] |
| Isotopic Enrichment | ≥98 atom % D | N/A |
| Appearance | White to off-white solid | White crystalline powder[1] |
| Melting Point | Not specified | 302-303 °C[6] |
| Solubility | Soluble in DMSO and Methanol | Soluble in water (110 g/L)[6] |
| pKa (25 °C) | Not specified | 10.4 |
Chemical Structure
The structure of this compound is characterized by a deuterated cyclohexyl ring and a deuterated propane chain attached to a sulfonic acid group. The high degree of deuteration makes it a valuable tool in various research applications, including mass spectrometry-based assays where it can be used as an internal standard.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound follows the same general principle as its non-deuterated analogue, which involves the nucleophilic addition of a cyclohexylamine to 1,3-propanesultone. To achieve the desired deuteration, isotopically labeled starting materials are required.
Starting Materials:
-
Cyclohexylamine-d11
-
1,3-Propanesultone-d6
-
Anhydrous ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine-d11 in anhydrous ethanol.
-
Reagent Addition: Slowly add 1,3-propanesultone-d6 to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product will precipitate out of the solution as a white solid. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Note: This is a representative protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for best results.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. Dicyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,3-Propane-d6-sultone | CDN-D-8062-0.01G | LGC Standards [lgcstandards.com]
- 6. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Synthesis of 3-(Cyclohexylamino)-1-propanesulfonic-d17 Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathway for 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, a deuterated isotopologue of the widely used biological buffer, CAPS. This document outlines a feasible multi-step synthesis, commencing from commercially available deuterated precursors, and provides detailed, constructed experimental protocols for each stage. Quantitative data, where available in the public domain for analogous non-deuterated reactions, is presented to guide researchers. The synthesis is broken down into three key stages: the preparation of cyclohexylamine-d11, the synthesis of 1,3-propanesultone-d6, and the final coupling reaction to yield the target molecule.
Core Synthesis Overview
The synthesis of this compound is achieved through the nucleophilic ring-opening of a deuterated 1,3-propanesultone with a deuterated cyclohexylamine. This approach necessitates the prior synthesis of these two key deuterated intermediates.
Experimental Protocols
Stage 1: Synthesis of Cyclohexylamine-d11
The preparation of cyclohexylamine-d11 can be effectively achieved via the reductive amination of commercially available cyclohexanone-d10. This method offers a direct and high-yielding route to the desired perdeuterated amine.
Methodology: Reductive Amination of Cyclohexanone-d10
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, a solution of cyclohexanone-d10 (1 equivalent) in a suitable solvent such as methanol-d4 is prepared.
-
Reagent Addition: An excess of ammonia in a deuterated solvent (e.g., 7N NH3 in methanol-d4) is added to the reactor. A hydrogenation catalyst, such as Rhodium on alumina (Rh/Al2O3) or Nickel, is then carefully added under an inert atmosphere.
-
Reaction Conditions: The reactor is sealed and purged with deuterium gas (D2). The reaction mixture is then heated to a temperature of approximately 100-150°C and pressurized with D2 gas to 50-100 bar. The reaction is stirred vigorously for 12-24 hours.
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude amine is then purified by distillation to yield pure cyclohexylamine-d11.
Stage 2: Synthesis of 1,3-Propanesultone-d6
The synthesis of 1,3-propanesultone-d6 can be approached from a deuterated three-carbon starting material. A plausible route begins with the sulfonation of allyl alcohol-d5, followed by cyclization.
Methodology: From Allyl Alcohol-d5
-
Sulfonation of Allyl Alcohol-d5: In a round-bottom flask, a solution of sodium bisulfite in D2O is prepared. To this solution, allyl alcohol-d5 (1 equivalent) is added dropwise at room temperature with vigorous stirring. The reaction is allowed to proceed for several hours until the starting material is consumed (monitored by techniques such as NMR or GC). The product of this step is sodium 3-hydroxypropane-1-sulfonate-d6.
-
Acidification and Cyclization: The aqueous solution of sodium 3-hydroxypropane-1-sulfonate-d6 is acidified with a strong acid, such as DCl in D2O, to a pH of approximately 1. The water is then removed under high vacuum, and the resulting 3-hydroxypropane-1-sulfonic acid-d6 is heated under vacuum. The intramolecular esterification (lactonization) occurs at elevated temperatures (typically >150°C), and the 1,3-propanesultone-d6 is collected by vacuum distillation.[1]
Stage 3: Synthesis of this compound
The final step involves the reaction of the two synthesized deuterated precursors.
Methodology: Nucleophilic Ring-Opening
-
Reaction Setup: In a reaction vessel, cyclohexylamine-d11 (1 equivalent) is dissolved in an appropriate anhydrous solvent, such as N,N-dimethylformamide (DMF) or ethanol.
-
Reagent Addition: 1,3-propanesultone-d6 (1 equivalent) is added to the solution of cyclohexylamine-d11. The addition may be done portion-wise or as a solution in the same solvent to control any exothermic reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50°C for a period of 4-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Isolation and Purification: Upon completion, the zwitterionic product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials, and dried under vacuum to yield this compound. Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous non-deuterated reactions. Actual yields and purities for the deuterated synthesis may vary and should be determined experimentally.
| Parameter | Stage 1: Cyclohexylamine-d11 | Stage 2: 1,3-Propanesultone-d6 | Stage 3: Final Product |
| Starting Material | Cyclohexanone-d10 | Allyl Alcohol-d5 | Cyclohexylamine-d11, 1,3-Propanesultone-d6 |
| Key Reagents | NH3/D2, Catalyst (e.g., Rh/Al2O3) | NaHSO3/D2O, DCl | Solvent (e.g., DMF) |
| Typical Yield | >90% | >80% | >95% |
| Isotopic Purity | >98% D | >98% D | >98% D |
| Molecular Formula | C6H2D11N | C3D6O3S | C9H2D17NO3S |
| Molecular Weight | 110.24 g/mol | 128.20 g/mol | 238.43 g/mol |
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Final coupling reaction to form the target molecule.
References
An In-depth Technical Guide to 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, a deuterated analogue of CAPS buffer. This document details its physicochemical properties, outlines a proposed synthesis pathway, and discusses its primary application as a buffer in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | CAPS-d17, 3-(Cyclohexylamino)-1-propanesulfonic acid-D17 |
| CAS Number | 1219804-15-5[1][2] |
| Unlabelled CAS Number | 1135-40-6[2] |
| Molecular Formula | C₉D₁₇H₂NO₃S[2] |
| Molecular Weight | 238.42 g/mol [1] |
| Isotopic Enrichment | ≥98 atom % D[3] |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, CAPS.
| Property | Value | Source |
| Appearance | White crystalline powder | [4] |
| pKa (25 °C) | 10.4 | [4][5][6] |
| Effective pH Range | 9.7 - 11.1 | [4][5] |
| Solubility | Soluble in water.[4] 10 mM in DMSO.[1] For the non-deuterated form, solubility in water is 110 g/L. | N/A |
| Melting Point | >300 °C (for non-deuterated form) | [6] |
| Stability | Stable under normal conditions.[7] Recommended to be stored at room temperature in a dry and well-ventilated place.[3] After three years, the compound should be re-analyzed for chemical purity before use.[3] | N/A |
Synthesis Pathway
The primary reaction is an SN2 nucleophilic attack of the deuterated cyclohexylamine on the deuterated 1,3-propanesultone.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This proposed protocol is based on established methods for the synthesis of CAPS.[8]
Method 1: Batch Synthesis in Ethanol
-
Reaction Setup: Dissolve cyclohexylamine-d11 in ethanol in a reaction vessel.
-
Reagent Addition: Slowly add 1,3-propanesultone-d6 to the solution. The rate of addition should be controlled to maintain the reaction temperature at approximately 50°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 4 hours with continuous stirring.
-
Isolation: The crude product will precipitate out of the solution. Isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization. Dissolve the crude product in hot water, followed by the addition of ethanol. Cool the solution to 0°C to induce crystallization.
Method 2: Batch Synthesis in DMF
-
Reaction Setup: In a reaction vessel, dissolve 1,3-propanesultone-d6 in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add cyclohexylamine-d11 to the solution at a controlled speed to maintain the reaction temperature at 30°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 30°C for a specified period.
-
Isolation: Filter the reaction mixture to isolate the crude product.
-
Purification: Dissolve the crude product in hot water, then add ethanol. Cool the solution to 0°C to crystallize the purified product.
Applications in Research
The primary application of this compound is as a deuterated buffer in scientific research, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.
Role in NMR Spectroscopy
Deuterated buffers are crucial in ¹H NMR (proton NMR) to avoid interference from the solvent or buffer signals, which would otherwise obscure the signals from the analyte of interest.[9][10][11] The deuterium atoms resonate at a different frequency than protons, rendering the buffer essentially "invisible" in the ¹H NMR spectrum.[9]
Key advantages of using deuterated buffers like CAPS-d17 in NMR include:
-
Minimizing Solvent/Buffer Interference: Prevents the large proton signal of the buffer from overwhelming the signals of the sample.[9][10]
-
Enabling the Lock System: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize the magnetic field, ensuring high resolution and stability.[9][11]
-
Providing a Chemical Shift Reference: The small residual proton signal of the deuterated compound can be used as a secondary chemical shift reference.[9]
Experimental Workflow for NMR Sample Preparation
The following diagram illustrates a general workflow for preparing an NMR sample using a deuterated buffer.
Caption: General workflow for NMR sample preparation with a deuterated buffer.
Detailed Protocol for NMR Sample Preparation (General):
-
Prepare the Deuterated Buffer: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O) at the desired concentration and pH.
-
Dissolve the Analyte: Dissolve a precisely weighed amount of the solid analyte or a measured volume of a liquid analyte in the prepared deuterated buffer solution.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).
-
Mixing: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
-
Data Acquisition: Insert the NMR tube into the spectrometer and proceed with the acquisition of the NMR data according to the instrument's standard operating procedures.
Safety and Handling
Based on the safety data for the non-deuterated CAPS, the following precautions should be taken:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
This technical guide provides a summary of the available information on this compound. Researchers should always consult the relevant safety data sheets and technical documentation provided by the supplier before use.
References
- 1. immunomart.com [immunomart.com]
- 2. Buy Online CAS Number 1219804-15-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. rpicorp.com [rpicorp.com]
- 5. Research Products International Corp CAPS [3-(Cyclohexylamino)-1-propanesulphonic | Fisher Scientific [fishersci.com]
- 6. CAPS ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. 3-(Cyclohexylamino)-1-propanesulfonic acid(1135-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Properties and Applications of Deuterated CAPS Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) buffer, with a specific focus on its deuterated form. This document is intended to be a valuable resource for researchers and professionals in biochemistry, molecular biology, and drug development who utilize buffering agents in their experimental designs.
Core Physicochemical Properties
CAPS is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its ability to maintain a stable pH in the alkaline range.[1] Its utility is particularly noted in experimental setups that are sensitive to metal ions, due to its very low metal-binding constants.[2] The substitution of protons (¹H) with deuterium (²H) in the buffer solution can significantly impact the effective pKa and the overall buffering characteristics.
Table 1: General Physicochemical Properties of Protonated CAPS Buffer
| Property | Value |
| Full Chemical Name | 3-(Cyclohexylamino)-1-propanesulfonic acid |
| Molecular Formula | C₉H₁₉NO₃S |
| Molecular Weight | 221.32 g/mol [2][3][4][5] |
| Appearance | White crystalline powder[3][4] |
| Melting Point | >300 °C[2][5] |
| pKa at 25°C | 10.4[2][5] |
| Effective pH Range | 9.7 – 11.1[2][3][5][6] |
| Solubility in Water | Highly soluble[2][7] |
Table 2: Estimated Properties of Deuterated CAPS Buffer
| Property | Estimated Value |
| Solvent | Deuterium Oxide (D₂O) |
| Estimated pKa (pKaᴰ) | ~10.8 - 10.9 |
| Effective pD Range | ~10.1 - 11.5 |
Note: The properties in Table 2 are estimations based on the general principles of isotopic effects on acid dissociation constants. The relationship between pH as measured by a standard glass electrode and the actual pD is often approximated by the formula pD = pH_reading + 0.4.[8] However, it is important to note that this correction factor can be buffer-dependent and may not be as large as 0.4 for all buffers.[9][10][11] For precise work, calibration of the pH meter with pD standards is recommended.
Experimental Protocols
2.1. Preparation of Deuterated CAPS Buffer (1 L of 0.5 M, pD 11.0)
This protocol outlines the steps for preparing a 0.5 M deuterated CAPS buffer solution with a target pD of 11.0.
Materials:
-
CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid), MW: 221.32 g/mol
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Sodium Deuteroxide (NaOD) solution in D₂O (e.g., 40 wt. % in D₂O)
-
pD meter or a standard pH meter with a glass electrode (with appropriate correction)
-
Volumetric flask (1 L)
-
Stir plate and stir bar
Procedure:
-
Weighing CAPS: Accurately weigh 110.66 g of CAPS powder.
-
Dissolving in D₂O: In a beaker, dissolve the CAPS powder in approximately 800 mL of D₂O. Stir until the powder is completely dissolved.
-
pD Adjustment:
-
Place the beaker on a stir plate and immerse the pD/pH electrode in the solution.
-
Slowly add the NaOD solution dropwise while monitoring the pD/pH reading.
-
If using a standard pH meter, adjust the reading to approximately 10.6 (since pD ≈ pH_reading + 0.4). For a target pD of 11.0, the pH meter reading should be around 10.6.
-
Continue adding NaOD until the desired pD/pH reading is stable.
-
-
Final Volume Adjustment: Once the target pD is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of D₂O and add it to the flask to ensure all the buffer is transferred. Add D₂O to the 1 L mark.
-
Sterilization and Storage: If required, the buffer can be sterilized by filtration through a 0.22 µm filter. Store the deuterated CAPS buffer at room temperature in a tightly sealed container to prevent atmospheric moisture exchange.
2.2. Measurement of pKa
The pKa of a buffer is typically determined by titration.
Materials:
-
CAPS buffer solution of known concentration (e.g., 0.1 M in H₂O or D₂O)
-
Standardized strong acid (e.g., 0.1 M HCl in H₂O or DCl in D₂O)
-
pH/pD meter with a calibrated electrode
-
Buret
-
Stir plate and stir bar
Procedure:
-
Place a known volume of the CAPS buffer solution in a beaker with a stir bar.
-
Record the initial pH/pD of the solution.
-
Slowly add the strong acid from the buret in small, known increments.
-
After each addition, allow the reading to stabilize and record the pH/pD and the volume of acid added.
-
Continue the titration until the pH/pD has dropped significantly.
-
Plot the pH/pD (y-axis) against the volume of acid added (x-axis) to generate a titration curve.
-
The pKa is the pH/pD at the half-equivalence point, where half of the buffer has been protonated/deuterated.
Visualizations
Caption: Proton-Deuterium exchange in CAPS buffer.
Caption: Workflow for pKa determination of CAPS buffer.
Applications in Research and Development
Deuterated CAPS buffer is a valuable tool in various research areas:
-
NMR Spectroscopy: The use of D₂O as a solvent is standard in NMR to avoid a large solvent proton signal. Deuterated buffers are essential for maintaining stable pD conditions for biomolecular samples.
-
Neutron Scattering: Similar to NMR, neutron scattering studies of biological macromolecules often require D₂O to provide contrast, making deuterated buffers necessary.
-
Enzyme Kinetics: Studying enzyme mechanisms can involve probing the role of proton transfer. The use of deuterated buffers can reveal kinetic isotope effects, providing insight into reaction mechanisms.
-
Protein Crystallography: For neutron crystallography, which can visualize hydrogen and deuterium atoms, growing crystals in deuterated solutions is required.
References
- 1. benchchem.com [benchchem.com]
- 2. You are being redirected... [bio-world.com]
- 3. CAPS Buffer - productos - Hopax Fine Chemicals [hopaxfc.com]
- 4. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acid base - exchanging H2O in buffer for D2O - pH vs pD? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Practical Corrections for p(H,D) Measurements in Mixed H2O/D2O Biological Buffers | NIST [nist.gov]
- 10. Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
The Role of Deuterated Buffers in Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biochemistry and drug development, the pursuit of high-resolution structural and functional data is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium, in buffer systems offers a powerful, yet nuanced, tool to probe the intricacies of biomolecular structure, stability, and function. This technical guide provides a comprehensive overview of the core applications of deuterated buffers in biochemistry, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in leveraging this technology.
Core Principles: The Isotope Effect in Action
The utility of deuterated buffers stems from the fundamental differences in the physicochemical properties of deuterium (D) compared to protium (¹H). The greater mass of deuterium leads to a lower vibrational frequency in covalent bonds, resulting in a stronger, more stable bond. This "isotope effect" manifests in several key ways relevant to biochemical studies:
-
Solvent Isotope Effect: The substitution of H₂O with D₂O as the solvent alters the bulk properties of the solution, including viscosity and the strength of hydrogen bonds. D₂O is a stronger hydrogen bond donor and acceptor than H₂O, leading to a more structured solvent environment.
-
Kinetic Isotope Effect (KIE): Chemical reactions involving the cleavage of a bond to deuterium will proceed at a slower rate than the corresponding reaction with protium. This effect is a powerful tool for elucidating enzymatic reaction mechanisms.
-
Spectroscopic Differences: The different nuclear magnetic moments of protium and deuterium make them distinguishable in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the suppression of solvent signals in ¹H-NMR, a critical advantage in studying biomolecules.
Applications in Protein Stability and Formulation
A primary application of deuterated buffers, particularly D₂O, is in the study and enhancement of protein stability. This is of critical importance in the development of therapeutic proteins, where maintaining the native conformation is essential for efficacy and safety.
Enhanced Thermodynamic Stability
Numerous studies have demonstrated that proteins are generally more stable in D₂O compared to H₂O.[1][2][3] This stabilizing effect is primarily attributed to the strengthening of the hydrophobic effect in D₂O, which drives the protein to adopt a more compact, folded state.[2] The increased strength of hydrogen bonds within the protein and between the protein and the solvent in a D₂O environment also contributes to this enhanced stability.[4] This increased stability is quantitatively reflected in a higher melting temperature (Tₘ) and can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy.
Table 1: Comparative Thermodynamic Data of Protein Unfolding in H₂O and D₂O
| Protein | Technique | Tₘ in H₂O (°C) | Tₘ in D₂O (°C) | ΔTₘ (°C) | ΔG° (kcal/mol) in H₂O | ΔG° (kcal/mol) in D₂O | ΔH° (kcal/mol) in H₂O | ΔH° (kcal/mol) in D₂O | ΔS° (cal/mol·K) in H₂O | ΔS° (cal/mol·K) in D₂O | Reference |
| Ribonuclease A | DSC | 61.5 | 65.5 | 4.0 | 7.8 | 8.5 | 118 | 110 | 353 | 326 | [5] |
| Lysozyme | DSC | 75.5 | 77.5 | 2.0 | 9.9 | 10.4 | 135 | 127 | 388 | 362 | [2][5] |
| Myoglobin | DSC | 80.5 | 83.0 | 2.5 | - | - | 145 | 136 | - | - | [5] |
| Chymotrypsinogen | DSC | 61.8 | 64.0 | 2.2 | - | - | 122 | 115 | - | - | [5] |
Note: Thermodynamic parameters can vary depending on experimental conditions such as pH and buffer composition. The values presented here are illustrative examples from the cited literature.
Implications for Drug Formulation
The stabilizing effect of D₂O has significant implications for the formulation of biopharmaceuticals. Incorporating D₂O or other deuterated excipients into a formulation can potentially:
-
Increase the shelf-life of a protein drug product.
-
Reduce aggregation and other degradation pathways.
-
Allow for storage at higher temperatures.
The following workflow outlines a general approach for evaluating the impact of deuterated buffers on the stability of a therapeutic protein during formulation development.
Caption: Workflow for evaluating deuterated buffers in therapeutic protein formulation.
Elucidating Enzyme Mechanisms with Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-limiting steps and transition state structures of enzyme-catalyzed reactions.[6][7] By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation, researchers can measure the change in the reaction rate. A significant KIE (typically > 2) indicates that the cleavage of that C-H/C-D bond is at least partially rate-limiting.
Table 2: Example of Kinetic Isotope Effects in an Enzymatic Reaction
| Enzyme | Substrate | Solvent | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) | KIE (k_H/k_D) | Reference |
| Alcohol Dehydrogenase | Ethanol | H₂O | 2.7 | 130 | 2.1 x 10⁴ | \multirow{2}{*}{3.1} | [Fierke, C. A., et al. (1987). Biochemistry, 26(23), 7315-7324.] |
| Alcohol Dehydrogenase | [1,1-²H₂]Ethanol | H₂O | 0.87 | 130 | 0.67 x 10⁴ |
Note: This is a representative example. KIE values are highly dependent on the specific enzyme, substrate, and reaction conditions.
The following diagram illustrates the general workflow for a KIE experiment.
Caption: General workflow for determining the kinetic isotope effect.
Enhancing Spectroscopic Techniques
Deuterated buffers are indispensable in several high-resolution spectroscopic techniques used for protein characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H-NMR, the intense signal from the H₂O solvent can overwhelm the signals from the protein of interest. By using D₂O as the solvent, the large proton signal is eliminated, allowing for the clear observation of the protein's proton resonances.[8] This is crucial for determining the three-dimensional structure and dynamics of proteins in solution.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein conformation, dynamics, and interactions.[9][10] The workflow involves incubating a protein in a D₂O-containing buffer, which leads to the exchange of labile amide protons on the protein backbone with deuterium. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of each amide proton. By analyzing the mass increase of the protein or its peptic fragments over time, researchers can map regions of the protein that are flexible or involved in binding to other molecules.
Caption: Workflow for studying protein-ligand interactions using HDX-MS.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated buffers.
Preparation and pD Measurement of Deuterated Buffers
Materials:
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Buffer components (acid and conjugate base forms)
-
pH meter with a glass electrode
-
Stir plate and stir bar
Protocol:
-
Buffer Preparation: Dissolve the appropriate amounts of the acidic and basic components of the buffer in D₂O to the desired final concentration.
-
pD Measurement:
-
Calibrate the pH meter using standard aqueous (H₂O) buffers (pH 4, 7, and 10).
-
Rinse the electrode thoroughly with deionized H₂O and then with D₂O.
-
Immerse the electrode in the deuterated buffer solution and allow the reading to stabilize.
-
Crucially, the pH meter reading in D₂O does not directly correspond to the pD. A common empirical correction is: pD = pH_reading + 0.4
-
This correction factor can vary slightly depending on the buffer system and the specific electrode used. For highly accurate work, calibration with pD standards is recommended.
-
-
pD Adjustment: Adjust the pD of the buffer by adding small aliquots of a strong deuterated acid (e.g., DCl in D₂O) or a strong deuterated base (e.g., NaOD in D₂O) while monitoring the corrected pD value.
Protein Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified protein solution
-
Deuterated buffer (pD adjusted)
-
CD spectropolarimeter with a temperature-controlled cell holder
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Sample Preparation: Dialyze or buffer exchange the protein into the desired deuterated buffer. Determine the protein concentration accurately. Prepare a protein sample at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the deuterated buffer alone across the temperature range.
-
Load the protein sample into the cuvette and place it in the temperature-controlled holder.
-
Initiate the thermal melt experiment, recording the CD signal at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein data.
-
Plot the CD signal (e.g., mean residue ellipticity) as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tₘ).[13]
-
Enzyme Kinetic Assay for Kinetic Isotope Effect (KIE) Measurement
Materials:
-
Purified enzyme
-
Protonated (light) substrate
-
Deuterated (heavy) substrate
-
H₂O and D₂O buffers (with appropriate pD for the D₂O buffer)
-
Spectrophotometer or other suitable detection instrument
Protocol:
-
Reaction Setup:
-
Prepare a series of reaction mixtures in both H₂O and D₂O buffers containing a fixed concentration of the enzyme and varying concentrations of the substrate (either light or heavy).
-
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate-containing buffer.
-
Monitor Reaction Progress: Follow the reaction over time by monitoring the appearance of a product or the disappearance of a substrate using a suitable detection method (e.g., absorbance change at a specific wavelength).
-
Determine Initial Velocities: Calculate the initial reaction velocity for each substrate concentration in both H₂O and D₂O.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for both the light and heavy substrates in their respective buffers.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters k_cat and K_M for each condition.
-
Calculate the KIE on k_cat and/or k_cat/K_M as the ratio of the value obtained with the light substrate to that of the heavy substrate (KIE = k_H / k_D).
-
Conclusion
Deuterated buffers are a versatile and powerful tool in the arsenal of biochemists and drug development professionals. From enhancing protein stability and informing formulation strategies to elucidating complex enzymatic mechanisms and enabling high-resolution structural studies, the applications of deuterium isotope effects are vast and impactful. A thorough understanding of the underlying principles and careful execution of experimental protocols are key to successfully harnessing the potential of deuterated buffers in biochemical research.
References
- 1. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of globular proteins in H2O and D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Analysis of kinetic isotope effects in H2O-D2O mixtures in enzymatic catalysis: detection of conformation-dynamic processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RUA [rua.ua.es]
- 10. [Utilization of Hydrogen/Deuterium Exchange in Biopharmaceutical Industry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 12. boddylab.ca [boddylab.ca]
- 13. bio.libretexts.org [bio.libretexts.org]
In-Depth Technical Guide: 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, a deuterated analog of CAPS buffer. This document outlines its molecular weight, a detailed experimental protocol for its characterization, and a logical workflow for its analysis.
Core Data Summary
The introduction of deuterium atoms into the structure of 3-(cyclohexylamino)-1-propanesulfonic acid results in a significant increase in its molecular weight. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms of this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | 221.32[1][2][3][4][5] | 1135-40-6[1][2][6] |
| This compound | C9H2D17NO3S | 238.42[6][7] | 1219804-15-5[6][7][8] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This section details a standard methodology for the precise determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Calibrant solution (e.g., sodium trifluoroacetate cluster ions)
-
High-resolution mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
-
To the working solution, add 0.1% (v/v) formic acid to promote ionization.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibrant solution.
-
Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).
-
-
Mass Spectrometry Analysis:
-
Set up the ESI source in positive ion mode.
-
Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the analyte.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]+. For this compound, this would be expected at m/z 239.42.
-
Determine the exact mass of this peak from the high-resolution mass spectrum.
-
Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 u).
-
Compare the experimentally determined molecular weight with the theoretical molecular weight.
-
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the characterization of this compound, from initial sample handling to final data analysis.
Caption: Workflow for Molecular Weight Determination.
References
- 1. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(CYCLOHEXYLAMINO)PROPANE-1-SULFONIC ACID | CAS 1135-40-6 [matrix-fine-chemicals.com]
- 3. 3-(Cyclohexylamino)-1-propanesulfonic acid(1135-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. CAPS Buffer | CAS 1135-40-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. immunomart.com [immunomart.com]
- 8. Buy Online CAS Number 1219804-15-5 - TRC - this compound | LGC Standards [lgcstandards.com]
An In-depth Technical Guide on the Stability and Storage of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). Due to the limited availability of specific stability data for the deuterated form, this document leverages information available for its non-deuterated analog, 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), as a reliable proxy.
Core Stability Profile
This compound, a deuterated zwitterionic buffer, is a stable compound when stored and handled under appropriate conditions. As a solid, it is stable at room temperature. In solution, its stability is influenced by factors such as temperature, pH, and the presence of contaminants.
Physicochemical Properties
| Property | Value |
| Synonym | CAPS-d17 |
| Molecular Formula | C₉H₂D₁₇NO₃S |
| Appearance | White crystalline powder |
| Storage Temperature (Solid) | Room temperature |
| pKa (25 °C) | 10.4 |
| Effective pH Range | 9.7 - 11.1[1] |
Storage Recommendations
Proper storage is crucial to maintain the integrity and performance of CAPS-d17. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Condition | Shelf Life | Key Considerations |
| Solid | Room temperature in a tightly sealed container, protected from light and moisture. | Not definitively established, but re-analysis of chemical purity is recommended after three years. | Avoid exposure to strong oxidizing agents. |
| Solution (Short-term) | 2-8°C | Several weeks to a few months. | Keep the container tightly sealed to prevent absorption of atmospheric CO₂ which can lower the pH. Filter sterilization (0.22 µm) is recommended for critical applications. |
| Solution (Long-term) | -20°C in aliquots | Extended period | Avoid repeated freeze-thaw cycles, as this can affect buffer performance. |
Stability Considerations and Degradation
While generally stable, CAPS-d17 can undergo degradation under certain conditions. Understanding these factors is essential for ensuring the reliability of experimental results.
Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate the degradation of CAPS solutions.
-
pH: As a zwitterionic buffer, the stability of CAPS can be compromised at pH values significantly below its pKa.
-
Light: Although not extensively documented for CAPS, exposure to light can be a factor in the degradation of many organic compounds. It is advisable to store solutions in amber containers or protected from light.
-
Contamination: Microbial contamination can lead to changes in pH and the introduction of enzymatic activities that may degrade the buffer.
Signs of Degradation in Solution:
-
pH Shift: A noticeable deviation from the expected pH value is a primary indicator of degradation, often due to CO₂ absorption.
-
Visible Microbial Growth: Cloudiness or the presence of particulate matter suggests microbial contamination.
-
Discoloration: Any change from a clear, colorless solution may indicate chemical degradation or contamination.
-
Loss of Buffering Capacity: If the solution fails to maintain a stable pH during use, it is a sign of compromised buffer integrity.
Incompatible Materials and Hazardous Decomposition:
-
Incompatible Materials: Strong oxidizing agents should be avoided.
-
Hazardous Decomposition Products: Under thermal decomposition, CAPS can release hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides.
Experimental Protocols
Preparation of CAPS-d17 Buffer Solution (1 M Stock)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: In a calibrated volumetric flask, dissolve the powder in a volume of high-purity, deionized water that is less than the final desired volume.
-
pH Adjustment: While stirring, adjust the pH to the desired value using a concentrated solution of a strong base (e.g., NaOH). Monitor the pH using a calibrated pH meter.
-
Final Volume: Once the target pH is reached and stable, add deionized water to the final volume mark.
-
Sterilization (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the solution in a tightly sealed, appropriate container at the recommended temperature.
Protocol for Stability Testing of CAPS-d17 Solutions
This protocol outlines a general procedure for assessing the stability of CAPS-d17 solutions under various conditions.
-
Sample Preparation: Prepare a batch of the CAPS-d17 buffer solution to the desired concentration and pH. Aliquot the solution into multiple sealed containers suitable for the intended storage conditions.
-
Initial Analysis (Time Zero): Immediately after preparation, perform a complete analysis on a subset of the aliquots. This analysis should include:
-
Visual inspection (appearance, color, clarity)
-
pH measurement
-
Purity assessment by a stability-indicating method (e.g., HPLC-UV)
-
Concentration determination
-
-
Storage: Store the remaining aliquots under the desired stability-testing conditions (e.g., 2-8°C, room temperature, accelerated conditions such as 40°C/75% RH). Protect samples from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve aliquots from each storage condition and repeat the complete analysis performed at time zero.
-
Data Evaluation: Compare the results from each time point to the initial analysis. A significant change in any of the parameters indicates degradation. The rate of degradation can be determined to estimate the shelf life of the solution under the tested conditions.
Visualizations
The following diagrams illustrate key logical workflows related to the handling and stability assessment of this compound.
Caption: Workflow for the storage and handling of CAPS-d17.
Caption: Logical flow for a stability testing protocol.
References
An In-depth Technical Guide to the Isotopic Enrichment of 3-(Cyclohexylamino)-1-propanesulfonic-d17 Acid
Abstract: This technical guide provides a comprehensive overview of a feasible synthetic pathway for the isotopic enrichment of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) to produce its deuterated analogue, 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). Deuterated CAPS is a critical internal standard for quantitative bioanalytical assays using mass spectrometry, where it helps correct for matrix effects and variations in instrument response. This document details the proposed multi-step synthesis, presents experimental protocols for key stages, and includes quantitative analysis of the expected reaction outcomes. Logical workflow diagrams are provided for clear visualization of the synthesis and analytical verification processes. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational information required to approach the synthesis of CAPS-d17.
Introduction
3-(Cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS, is a zwitterionic buffer widely used in biochemistry for its buffering capacity in the alkaline pH range of 9.7 to 11.1.[1][2] Its applications are extensive, including protein sequencing, Western blotting, and enzyme kinetics studies at high pH.[1]
Isotopic labeling is a technique that replaces specific atoms in a molecule with their isotopes to track the molecule through a chemical reaction or metabolic pathway.[3] The use of stable, non-radioactive isotopes, such as deuterium (²H or D), has become indispensable in modern drug development and metabolomics.[4][5] Deuterated compounds, like CAPS-d17, are chemically identical to their non-deuterated counterparts but have a higher molecular weight. This mass difference allows them to be used as ideal internal standards in mass spectrometry (MS) based quantification, providing high accuracy and precision in complex biological matrices.[6]
This guide outlines a robust retrosynthetic approach to CAPS-d17, breaking down the synthesis into the preparation of two key deuterated intermediates followed by their final coupling.
Retrosynthetic Analysis and Core Synthesis Pathway
The synthesis of CAPS-d17 is predicated on the established reaction for its non-deuterated analogue: the nucleophilic ring-opening of 1,3-propanesultone by cyclohexylamine.[7] To achieve the desired d17-enrichment, this pathway is adapted using fully deuterated precursors.
The retrosynthetic analysis breaks the target molecule into two primary building blocks:
-
Cyclohexylamine-d11 (Intermediate 1)
-
1,3-Propanesultone-d6 (Intermediate 2)
The overall synthetic strategy is therefore a three-stage process:
-
Synthesis of Cyclohexylamine-d11.
-
Synthesis of 1,3-Propanesultone-d6.
-
Final coupling reaction to yield CAPS-d17.
The following sections provide detailed experimental protocols for each stage.
Experimental Protocols
Stage 1: Synthesis of Cyclohexylamine-d11
The preparation of fully deuterated cyclohexylamine is proposed via a two-step process starting from aniline, involving deuteration of the aromatic ring followed by its complete reduction using deuterium gas.
Step 1a: Catalytic H/D Exchange of Aniline to Aniline-d5 This step involves exchanging the five protons on the aromatic ring of aniline with deuterium.
-
Reaction Setup: In a high-pressure Parr reactor, add aniline and a catalyst (e.g., 5% Platinum on Carbon, 10 mol%).
-
Reagent Addition: Add deuterium oxide (D₂O) as the deuterium source in significant excess.
-
Reaction: Seal the reactor and heat to a temperature of 150-200°C with vigorous stirring for 24-48 hours. The high temperature and catalyst facilitate the H/D exchange on the aromatic ring.
-
Isolation: After cooling, the reaction mixture is phase-separated. The organic layer containing aniline-d5 is extracted with a suitable organic solvent (e.g., diethyl ether-d10), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield aniline-d5.
Step 1b: Catalytic Reduction of Aniline-d5 to Cyclohexylamine-d11 This step reduces the deuterated aromatic ring to a deuterated cyclohexane ring. The standard industrial process for hydrogenating aniline is adapted here using deuterium gas.[8][9]
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the aniline-d5 from the previous step in a suitable solvent (e.g., ethanol-d6). Add a hydrogenation catalyst, such as Rhodium on Alumina (5% Rh/Al₂O₃) or a Cobalt-based catalyst.[10]
-
Reaction: Purge the vessel with nitrogen, then pressurize with deuterium gas (D₂) to approximately 50-100 atm. Heat the reaction to 80-160°C with vigorous stirring.[4][9] The reaction progress is monitored by the uptake of D₂ gas.
-
Isolation: Once the reaction is complete, cool the vessel, vent the excess D₂ gas, and filter the reaction mixture to remove the catalyst. The solvent is removed by distillation under reduced pressure to yield the crude cyclohexylamine-d11. Further purification can be achieved by fractional distillation.
Stage 2: Synthesis of 1,3-Propanesultone-d6
This synthesis starts from the commercially available 1,3-propanediol-d6 and converts it to the reactive sultone intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place commercially available 1,3-propanediol-d6 (HO-CD₂-CD₂-CD₂-OH) in a suitable anhydrous solvent.
-
Halogenation: Cool the flask in an ice bath. Slowly add a halogenating agent (e.g., phosphorus tribromide, PBr₃) to convert the diol to 1,3-dibromopropane-d6. After addition, allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Sulfonation: In a separate vessel, prepare a solution of sodium sulfite (Na₂SO₃) in water. The crude 1,3-dibromopropane-d6 is then added, and the mixture is heated to reflux to displace one of the bromide ions, forming the sodium salt of 3-bromo-1-propanesulfonic-d6 acid.
-
Cyclization (Lactonization): The aqueous solution containing the halosulfonic acid salt is acidified using a strong acid (e.g., HCl). The water is then removed under high vacuum. The resulting crude 3-halopropanesulfonic-d6 acid is heated under vacuum, which induces an intramolecular cyclization reaction to form 1,3-propanesultone-d6, which can be purified by vacuum distillation.[6]
Stage 3: Final Synthesis of this compound
This final step involves the nucleophilic attack of the deuterated amine on the deuterated sultone, based on established methods for non-deuterated CAPS synthesis.[7]
-
Reaction Setup: In a reaction vessel, dissolve cyclohexylamine-d11 (from Stage 1) in an appropriate solvent such as absolute ethanol or N,N-dimethylformamide (DMF).[7]
-
Reagent Addition: Slowly add a solution of 1,3-propanesultone-d6 (from Stage 2) in the same solvent to the cyclohexylamine-d11 solution. The reaction is exothermic, and the addition rate should be controlled to maintain a reaction temperature of approximately 30-50°C.[7]
-
Reaction: After the addition is complete, continue stirring the mixture at the set temperature for an additional 4-6 hours to ensure the reaction goes to completion. The zwitterionic product, CAPS-d17, will precipitate from the solution as a white solid.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the product with cold solvent to remove any unreacted starting materials. The final product is then dried in a vacuum oven to yield high-purity this compound.
Data Presentation
The following tables summarize the materials, typical reaction parameters, and expected analytical results for the synthesis of CAPS-d17.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Stage Used |
|---|---|---|
| Aniline | C₆H₅NH₂ | 1a |
| Deuterium Oxide | D₂O | 1a |
| Platinum on Carbon (5%) | Pt/C | 1a |
| Deuterium Gas | D₂ | 1b |
| Rhodium on Alumina (5%) | Rh/Al₂O₃ | 1b |
| 1,3-Propanediol-d6 | C₃D₈O₂ | 2 |
| Phosphorus Tribromide | PBr₃ | 2 |
| Sodium Sulfite | Na₂SO₃ | 2 |
| Ethanol / DMF | C₂H₅OH / C₃H₇NO | 3 |
Table 2: Representative Reaction Parameters and Expected Results *
| Reaction Stage | Key Parameters | Duration | Expected Yield | Expected Purity |
|---|---|---|---|---|
| 1a: Aniline H/D Exchange | 150-200°C, High Pressure | 24-48 h | >90% | >98% d5 |
| 1b: Aniline-d5 Reduction | 80-160°C, 50-100 atm D₂ | 8-12 h | >95% | >98% d11 |
| 2: Sultone-d6 Synthesis | Multi-step, various temps. | 12-24 h | ~60-70% (overall) | >98% |
| 3: Final Coupling | 30-50°C, Atmospheric | 4-6 h | >90% | >99% (chemical) |
*Note: Values are representative and based on analogous non-deuterated reactions and typical outcomes for deuteration procedures. Actual results may vary.
Table 3: Characterization of this compound
| Parameter | Method | Specification |
|---|---|---|
| Chemical Formula | - | C₉H₂D₁₇NO₃S |
| Molecular Weight | Mass Spectrometry | 238.42 g/mol |
| Appearance | Visual | White crystalline powder |
| Chemical Purity | HPLC | ≥99.0% |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D |
| Identity | ¹H-NMR, ²H-NMR, MS | Conforms to structure |
Visualization of Workflows
The following diagrams illustrate the proposed chemical synthesis pathway and the general analytical workflow for product verification.
Caption: Proposed synthetic pathway for CAPS-d17.
Caption: General analytical workflow for product verification.
Conclusion
The synthesis of this compound, while not a trivial undertaking, is achievable through a well-planned, multi-step synthetic route. By leveraging established industrial reactions for the synthesis of the non-deuterated parent compound and combining them with known catalytic deuteration techniques, it is possible to produce the required deuterated intermediates, cyclohexylamine-d11 and 1,3-propanesultone-d6. The final coupling of these intermediates provides a direct path to the target molecule. The protocols and data presented in this guide serve as a foundational blueprint for researchers and drug development professionals aiming to synthesize CAPS-d17 for use as a high-fidelity internal standard in critical bioanalytical applications.
References
- 1. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Monarch Initiative [monarchinitiative.org]
Methodological & Application
Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17) in Nuclear Magnetic Resonance (NMR) studies. The high pKa of CAPS and the benefits of deuteration make this compound a valuable tool for specific NMR applications, particularly in the fields of structural biology and drug discovery.
Introduction to this compound in NMR
3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) is a zwitterionic buffer with a pKa of approximately 10.4, making it an excellent choice for maintaining a stable pH in the alkaline range (pH 9.7-11.1). The deuterated version, CAPS-d17, offers significant advantages in ¹H NMR spectroscopy. Deuteration of the buffer minimizes its signal in the ¹H NMR spectrum, which is crucial for observing the signals of the analyte without overwhelming solvent or buffer peaks. This is particularly important when studying samples at low concentrations.[1] Furthermore, the deuterium signal from CAPS-d17 can be used by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[2]
The primary applications of CAPS-d17 in NMR studies include:
-
Structural and functional studies of proteins at high pH: Many proteins, including some membrane proteins and enzymes, are stable or exhibit interesting functional states at alkaline pH. CAPS-d17 provides a suitable buffering environment for these studies.
-
Investigating pH-dependent phenomena: The high buffering capacity of CAPS allows for precise control of pH in titration experiments, enabling the study of pH-induced conformational changes, protein unfolding, and the determination of pKa values of amino acid sidechains.
-
Studies of metalloproteins: Some metalloproteins are best studied at high pH to maintain the desired metal coordination or oxidation state.
-
Fragment-based drug discovery: In cases where target proteins are more stable or exhibit better ligand-binding properties at high pH, CAPS-d17 can be an effective buffer for NMR-based screening of small molecule fragments.
Data Presentation
The following tables summarize key quantitative data for the preparation and use of CAPS-d17 in NMR studies.
| Parameter | Value | Reference |
| Chemical Formula | C₉D₁₇H₂NO₃S | [3] |
| Molecular Weight | ~238.42 g/mol | [3] |
| pKa (at 25 °C) | ~10.4 | |
| Effective pH Range | 9.7 - 11.1 | |
| Typical Concentration in NMR Samples | 20 - 100 mM |
| Analyte Type | Typical Concentration for NMR | Notes |
| Small Molecules | 1 - 10 mM | Higher concentrations may be used if solubility permits. |
| Peptides | 0.1 - 2 mM | Concentration is dependent on solubility and aggregation propensity. |
| Proteins (< 30 kDa) | 0.1 - 1 mM | Isotopic labeling (¹⁵N, ¹³C) is often required. |
| Proteins (> 30 kDa) | 0.05 - 0.5 mM | Perdeuteration of the protein is highly recommended to improve spectral quality.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10x Stock Solution of 500 mM CAPS-d17 Buffer
Materials:
-
This compound (CAPS-d17)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium hydroxide (NaOH) solution in D₂O (e.g., 1 M NaOD) or deuterated hydrochloric acid (DCl) in D₂O for pH adjustment
-
Calibrated pH meter with a D₂O-compatible electrode
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weighing: Accurately weigh out the required amount of CAPS-d17 powder to prepare the desired volume of a 500 mM solution. For 100 mL of 500 mM CAPS-d17, you would need approximately 11.92 g.
-
Dissolving: In a beaker, dissolve the CAPS-d17 powder in approximately 80% of the final volume of D₂O. Use a magnetic stir bar to facilitate dissolution.
-
pH Adjustment: Place the beaker on a stir plate and immerse the pH electrode in the solution. Slowly add small aliquots of NaOD solution to adjust the pH to the desired value within the buffering range of CAPS (e.g., pH 10.5). Allow the pH reading to stabilize after each addition. If the initial pH is too high, use DCl to adjust it downwards.
-
Final Volume: Once the desired pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add D₂O to the mark.
-
Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Store the stock solution at 4°C.
Protocol 2: Preparation of a Protein Sample for a pH Titration NMR Experiment
This protocol describes the preparation of a series of NMR samples to study the pH-dependent unfolding of a protein using CAPS-d17 buffer.
Materials:
-
Isotopically labeled (e.g., ¹⁵N) protein stock solution
-
10x CAPS-d17 buffer stock solution (from Protocol 1)
-
D₂O
-
NaOD and DCl solutions for fine pH adjustment
-
NMR tubes
Procedure:
-
Prepare a series of buffers: In separate microcentrifuge tubes, prepare a series of 1x CAPS-d17 buffers at different pH values spanning the range of interest (e.g., pH 11.0, 10.5, 10.0, 9.5, 9.0). Start with the 10x CAPS-d17 stock and dilute it with D₂O, then finely adjust the pH of each buffer solution.
-
Sample Preparation: For each pH point, prepare an NMR sample by mixing the protein stock solution with the corresponding 1x CAPS-d17 buffer to achieve the final desired protein concentration (e.g., 0.5 mM) and buffer concentration (e.g., 50 mM). A typical final volume for a standard 5 mm NMR tube is 500-600 µL, which usually includes 5-10% D₂O for the lock. Since the buffer is already in D₂O, this requirement is met.
-
Final pH Check: After adding the protein to the buffer, it is advisable to re-check the pH of the final NMR sample, as the protein itself can slightly alter the pH. Adjust if necessary with very small volumes of dilute NaOD or DCl.
-
Transfer to NMR Tube: Transfer each final sample to a clean, labeled NMR tube.
-
Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra, one for each pH point. The changes in the chemical shifts and intensities of the cross-peaks will provide information about the protein's conformational changes and unfolding process.
Mandatory Visualization
Caption: General workflow for an NMR experiment using CAPS-d17 buffer.
Caption: Workflow for a pH titration study of protein unfolding.
References
- 1. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Online CAS Number 1219804-15-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) as a Biological Buffer
Introduction
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1][2] Its deuterated form, 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, serves as a stable isotope-labeled internal standard for use in mass spectrometry-based applications. While specific protocols for the deuterated form are not extensively documented, its chemical properties and buffering capacity are analogous to the non-deuterated form. Therefore, the following application notes and protocols for CAPS are directly applicable to its deuterated counterpart, particularly in contexts where isotopic labeling is advantageous.
CAPS is recognized for its high pKa of 10.4, making it an excellent buffer for maintaining a stable pH in the alkaline range of 9.7 to 11.1.[1][3] This characteristic is particularly valuable for studying enzymes with optimal activity at high pH and for facilitating the transfer of high molecular weight proteins in Western blotting.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of CAPS is provided in the table below.
| Property | Value | References |
| Full Chemical Name | 3-(Cyclohexylamino)-1-propanesulfonic acid | [4] |
| Molecular Formula | C₉H₁₉NO₃S | [1][4] |
| Molecular Weight | 221.32 g/mol | [1][4][5] |
| pKa at 25°C | 10.4 | [1][4][5] |
| Effective pH Range | 9.7 - 11.1 | [1][2][6] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | >300 °C | [4][5] |
| Solubility in Water | Good | [1] |
| Metal Ion Binding | Negligible | [5][7] |
Applications
CAPS buffer is a versatile reagent with several key applications in the life sciences:
-
Western Blotting: CAPS is extensively used as a transfer buffer, particularly for high molecular weight proteins (>20 kDa).[8][9] Its alkaline pH facilitates the efficient elution of proteins from the gel and their binding to membranes.[10]
-
Protein Sequencing: The absence of glycine in CAPS buffer makes it compatible with N-terminal protein sequencing, unlike Towbin buffer which can interfere with the Edman degradation chemistry.[8][9]
-
Enzyme Assays: It is the buffer of choice for enzymes that exhibit optimal activity in alkaline conditions, such as alkaline phosphatase and certain aminopeptidases.[1] Its minimal UV absorbance is advantageous for spectrophotometric assays.[1]
-
Capillary Electrophoresis: CAPS is used in the preparation of running buffers for the separation of various molecules.[11][12]
-
Biochemical Diagnostics: It is a component in various diagnostic kits, including those for DNA/RNA extraction and PCR, where maintaining a stable alkaline pH is crucial.[12]
Buffer Preparation Protocols
Preparation of 10x CAPS Buffer (1 L, pH 11.0) for Western Blotting
This protocol outlines the preparation of a 10x stock solution of CAPS buffer, which can be diluted to 1x for use in Western blotting.
Materials:
-
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), MW: 221.32 g/mol
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
1 L beaker
-
1 L graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out 22.13 g of CAPS and add it to a beaker containing approximately 800 ml of deionized water.[8]
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.[8]
-
Carefully adjust the pH of the solution to 11.0 using NaOH.[8]
-
Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.[8]
-
Store the 10x CAPS buffer at 4°C.[8]
Preparation of 1x CAPS Transfer Buffer (1 L)
This protocol describes the dilution of the 10x CAPS buffer stock to a 1x working solution for Western blot transfer.
Materials:
-
10x CAPS Buffer (pH 11.0)
-
Methanol
-
Deionized water
Procedure:
-
For a standard 1 L of 1x CAPS transfer buffer, mix 100 ml of 10x CAPS buffer with 200 ml of methanol and 700 ml of deionized water.[8]
-
For high molecular weight proteins, the methanol concentration can be reduced to 10% (100 ml) and the deionized water increased to 800 ml.[8]
Application Protocols
Wet Transfer Western Blotting using 1x CAPS Buffer
This protocol provides a detailed procedure for the wet transfer of proteins from a polyacrylamide gel to a membrane using CAPS buffer.
Materials:
-
1x CAPS Transfer Buffer
-
Polyacrylamide gel with separated proteins
-
PVDF or nitrocellulose membrane
-
Filter paper
-
Sponges
-
Transfer apparatus and power supply
Procedure:
-
Prepare 1x CAPS Transfer Buffer: Follow the protocol described above. Prepare a sufficient volume to fill the transfer tank and for equilibration steps.
-
Equilibrate Components:
-
Soak the sponges and filter paper in 1x CAPS transfer buffer for at least 10 minutes.[8]
-
If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x CAPS transfer buffer for at least 5 minutes.[8]
-
Nitrocellulose membranes should be directly equilibrated in the transfer buffer.[8]
-
Carefully remove the stacking gel from your polyacrylamide gel and equilibrate the resolving gel in 1x CAPS transfer buffer for 10-15 minutes.[8]
-
-
Assemble the Transfer Sandwich:
-
Place the cassette anode side down and position a pre-soaked sponge on it.[8]
-
Place two pieces of pre-soaked filter paper on top of the sponge.[8]
-
Carefully place the equilibrated gel on the filter paper.[8]
-
Place the pre-soaked membrane on top of the gel, ensuring no air bubbles are trapped between the gel and the membrane.[8]
-
Place two more pieces of pre-soaked filter paper on top of the membrane.[8]
-
Place the final pre-soaked sponge on top.[8]
-
Close the cassette securely.[8]
-
-
Perform the Transfer:
-
Place the assembled cassette into the transfer tank.
-
Fill the tank with cold 1x CAPS transfer buffer.[8]
-
Connect the power supply and perform the transfer according to the recommended conditions in the table below. For high molecular weight proteins, it is advisable to perform the transfer in a cold room or with an ice pack in the transfer tank.[8]
-
Recommended Wet Transfer Conditions:
| Protein Molecular Weight | Voltage | Time | Key Considerations |
| < 30 kDa | 100 V | 30 - 60 min | Use a 0.2 µm pore size membrane to prevent "blow-through".[8] |
| 30 - 150 kDa | 100 V | 60 - 90 min | Standard conditions are generally effective.[8] |
| > 150 kDa | 20 - 30 V | Overnight (12-16 hours) | Perform transfer at 4°C to minimize protein degradation. Lower methanol concentration (e.g., 10%) may improve efficiency.[8] |
Alkaline Phosphatase Enzyme Assay
This protocol outlines a general procedure for measuring the activity of alkaline phosphatase using CAPS buffer.
Materials:
-
100 mM CAPS buffer, pH 10.5
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase (ALP) enzyme solution
-
0.1 M Sodium hydroxide (NaOH) (stop solution)
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare Reagents:
-
Assay Protocol:
-
Pipette the CAPS buffer and pNPP substrate solution into a cuvette or microplate well and pre-warm to the assay temperature.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
After a set time, stop the reaction by adding the 0.1 M NaOH solution.[4]
-
Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at 405 nm.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. You are being redirected... [bio-world.com]
- 6. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad.com [bio-rad.com]
- 11. CAPS Buffer | CAS 1135-40-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 12. What Are CAPS Buffer Can Be Applied In? [vacutaineradditives.com]
Application Notes and Protocols for Deuterium Labeling in Quantitative Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of deuterium labeling in quantitative protein analysis by mass spectrometry. While the initial query referenced "deuterated CAPS," current scientific literature does not support the use of a deuterated CAPS buffer for protein analysis. Instead, this guide focuses on two prevalent and powerful deuterium-based methodologies: Metabolic Labeling with Deuterium Oxide (D₂O) and the Use of Deuterated Internal Standards . These techniques are instrumental in accurately quantifying protein turnover, dynamics, and absolute abundance, providing critical insights for basic research and drug development.
Section 1: Metabolic Labeling with Deuterium Oxide (D₂O) for Protein Turnover Analysis
Metabolic labeling with heavy water (D₂O) is a cost-effective and versatile method for measuring the synthesis and degradation rates of proteins in cells and in vivo.[1][2] Deuterium from D₂O is incorporated into the non-essential amino acids through cellular metabolism, which are then integrated into newly synthesized proteins.[3] The rate of deuterium incorporation is measured by mass spectrometry, allowing for the calculation of protein turnover kinetics.[4]
Applications:
-
Measuring protein synthesis and degradation rates.[5]
-
Studying proteome dynamics in various physiological and pathological states.[6]
-
Applicable to in vitro cell culture and in vivo animal models.[7]
-
Cost-effective alternative to stable isotope-labeled amino acids (SILAC).[8]
Experimental Protocol: D₂O Labeling in Cell Culture
This protocol outlines the steps for metabolic labeling of cultured cells with D₂O for proteome-wide turnover analysis.[9]
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Deuterium oxide (D₂O, 99.8-99.9 atom % D)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
Sample preparation reagents for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Preparation of D₂O-containing medium:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
For time-course experiments, replace the regular medium with the D₂O-containing medium at time zero.
-
Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the rate of deuterium incorporation.
-
-
Cell Lysis and Protein Extraction:
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) from each time point.
-
Perform in-solution tryptic digestion. This typically involves denaturation (e.g., with urea), reduction of disulfide bonds (with DTT), alkylation of cysteines (with iodoacetamide), and overnight digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the rate of deuterium incorporation for each peptide by analyzing the isotopic envelope shift over time.[8]
-
Calculate the protein turnover rate (synthesis rate constant, k_syn) by fitting the incorporation data to a single exponential model.[9]
-
Quantitative Data Summary
The following table summarizes representative data from a D₂O labeling experiment for protein turnover analysis.
| Protein | Peptide Sequence | Half-life (hours)[8] | R² of fit[9] |
| GAPDH | VPAANISTNPDFAIVR | 85.2 | 0.98 |
| ACTB | SYELPDGQVITIGNER | 60.5 | 0.99 |
| TUBA1A | FQEISGINDLFR | 45.8 | 0.97 |
| HIST1H1C | AAAAAKKAPK | 15.3 | 0.95 |
Experimental Workflow Diagram
Section 2: Use of Deuterated Internal Standards for Absolute Protein Quantification
Deuterated internal standards are considered the gold standard for accurate and precise quantification of proteins and peptides by mass spectrometry.[10][11] These standards are chemically identical to the analyte of interest but have a known mass difference due to the incorporation of deuterium atoms.[12] By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis can be normalized, leading to highly reliable quantification.[13]
Applications:
-
Absolute quantification of proteins and peptides.
-
Biomarker validation and clinical research.[12]
-
Pharmacokinetic studies of protein-based drugs.
-
Improving the accuracy and precision of quantitative proteomic experiments.[13]
Experimental Protocol: Protein Quantification using a Deuterated Peptide Standard
This protocol describes the general steps for quantifying a target protein using a corresponding deuterated synthetic peptide as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Deuterated peptide internal standard (custom synthesized)
-
Protein extraction and digestion reagents (as in Section 1)
-
Solid-Phase Extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (preferably a triple quadrupole for targeted analysis)
Procedure:
-
Sample Preparation:
-
Protein Digestion:
-
If quantifying a protein, the sample (with the added standard) needs to be subjected to tryptic digestion to generate the target peptide.
-
-
Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using SPE. This step removes salts and other contaminants that can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide sample by LC-MS/MS.
-
For targeted quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. This involves selecting the precursor ions of both the endogenous (light) and the deuterated (heavy) peptide and their specific fragment ions.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Determine the concentration of the endogenous peptide/protein by comparing this ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.
-
Quantitative Data Summary
The following table illustrates the improved precision and accuracy when using a deuterated internal standard compared to a structural analog for the quantification of a hypothetical drug in plasma.[13]
| Internal Standard Type | Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | CV (%) |
| Deuterated | 10 | 10.2 | 102 | 2.5 |
| 100 | 98.9 | 98.9 | 1.8 | |
| 1000 | 1005 | 100.5 | 1.2 | |
| Structural Analog | 10 | 11.5 | 115 | 8.7 |
| 100 | 92.3 | 92.3 | 6.5 | |
| 1000 | 1080 | 108 | 5.3 |
Experimental Workflow Diagram
References
- 1. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Proteome Dynamics from Heavy Water Metabolic Labeling and Peptide Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of solutions containing 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). This deuterated buffer is a valuable tool in various research and development applications, particularly in drug metabolism studies, pharmacokinetic analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes at specific sites in a molecule.[1][2] This "kinetic isotope effect" can lead to a longer half-life and more stable blood levels of an active pharmaceutical ingredient.[1] In NMR, deuterated compounds are essential for minimizing solvent interference.[3][4]
Physicochemical Properties
A comparison of the properties of standard 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and its deuterated form is presented below.
| Property | 3-(cyclohexylamino)-1-propanesulfonic Acid (CAPS) | This compound (CAPS-d17) |
| Molecular Formula | C₉H₁₉NO₃S | C₉D₁₇H₂NO₃S |
| Molecular Weight | 221.32 g/mol [5] | 238.42 g/mol [6][7] |
| CAS Number | 1135-40-6[5][8] | 1219804-15-5[6][7] |
| pKa (at 25 °C) | 10.4[5][8] | ~10.4 (pD adjustment may be necessary) |
| Useful Buffering Range | pH 9.7 - 11.1[5][9] | pD ~10.1 - 11.5 |
| Appearance | White crystalline powder[8] | White crystalline powder |
| Solubility | Soluble in water[8] | Soluble in water/D₂O |
Application 1: Preparation of a Deuterated Buffer for Biochemical and Drug Metabolism Assays
CAPS is a zwitterionic buffering agent often used in the study of enzymatic processes that occur above a physiological pH.[9] The deuterated form, CAPS-d17, is particularly useful in studies where minimizing proton exchange or tracking metabolic pathways is critical.
Protocol: Preparation of a 100 mM CAPS-d17 Stock Solution (pD 11.0)
Materials:
-
This compound (CAPS-d17)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) solution (e.g., 1 M in D₂O)
-
Calibrated pD meter or a pH meter with a glass electrode (correction factor required)
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 100 mM CAPS-d17 solution, weigh out 2.384 g of CAPS-d17 (MW = 238.42 g/mol ).
-
Dissolution: Add the weighed CAPS-d17 to a 100 mL volumetric flask. Add approximately 80 mL of D₂O and stir until the solid is completely dissolved.
-
pD Adjustment:
-
Place the electrode of the pD/pH meter into the solution.
-
Slowly add the NaOD solution dropwise while stirring to raise the pD to the desired value of 11.0.
-
Note on pD measurement: If using a standard pH meter, a correction is necessary. A common approximation for alkaline solutions is: pD = pH reading + 0.4 . Therefore, for a target pD of 11.0, you would adjust the solution until the pH meter reads approximately 10.6.
-
-
Final Volume Adjustment: Once the target pD is reached, add D₂O to bring the final volume to 100 mL.
-
Sterilization and Storage: Filter the buffer through a 0.22 µm filter for sterilization. Store the solution at 2-8°C. The deuterated buffer is stable if stored under recommended conditions.[6]
References
- 1. deutramed.com [deutramed.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Buy Online CAS Number 1219804-15-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. CAPS = 99 1135-40-6 [sigmaaldrich.com]
- 9. cephamls.com [cephamls.com]
Application Notes and Protocols for 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS) in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) as a versatile buffer in various electrophoresis techniques. While the specific deuterated form, 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17), is not extensively documented in standard electrophoresis literature, its physicochemical properties are virtually identical to the non-deuterated form. CAPS-d17 would typically be employed as an internal standard in applications where electrophoresis is coupled with mass spectrometry detection. The protocols and applications detailed below for CAPS are therefore directly applicable to its deuterated counterpart.
CAPS is a zwitterionic buffer with a pKa of 10.4, providing a stable buffering range between pH 9.7 and 11.1.[1][2][3] This high pH buffering capacity is a key feature that makes it particularly useful for specific applications in electrophoresis where alkaline conditions are required.[1][4]
Key Applications in Electrophoresis
CAPS has established itself as a valuable buffer in two primary areas of electrophoresis:
-
Western Blotting (Electrotransfer): Particularly for the efficient transfer of high molecular weight (HMW) proteins from polyacrylamide gels to membranes.[1][3][5]
-
Capillary Electrophoresis (CE): As a background electrolyte for the separation of a wide range of molecules, including proteins, peptides, and small molecules.[2][4]
Application 1: Western Blotting - Electrotransfer of Proteins
In Western blotting, CAPS buffer is often preferred over standard Tris-glycine buffers (like Towbin buffer) for the electrotransfer of proteins, especially those with high molecular weights (>150 kD).[1][5] The high pH of the CAPS buffer is believed to facilitate the elution of these larger proteins from the gel matrix, leading to more efficient transfer to membranes such as PVDF or nitrocellulose.[1] An additional advantage of CAPS is the absence of glycine, which can interfere with subsequent N-terminal protein sequencing.[1][5]
Quantitative Data for Western Blotting Transfer Buffers
| Buffer Component | Standard Towbin Buffer | CAPS Buffer (for HMW Proteins) | Discontinuous Tris-CAPS (Anode Buffer) |
| Tris | 25 mM | - | 60 mM |
| Glycine | 192 mM | - | - |
| CAPS | - | 10 mM | 40 mM |
| Methanol | 20% (v/v) | 10% (v/v) | 15% (v/v) |
| SDS | Optional (up to 0.1%) | - | - (Used in Cathode buffer) |
| pH | ~8.3 | 11.0 | 9.6 |
| Primary Use | General protein transfer | High Molecular Weight (>150 kD) proteins | Semi-dry transfer systems |
Experimental Protocol: Wet Electrotransfer of HMW Proteins using CAPS Buffer
1. Preparation of 10X CAPS Stock Solution (100 mM, pH 11.0):
- Dissolve 22.13 g of CAPS in 900 mL of deionized water.
- Adjust the pH to 11.0 with sodium hydroxide (NaOH).
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.
2. Preparation of 1X CAPS Transfer Buffer:
- Combine 100 mL of 10X CAPS Stock Solution with 100 mL of methanol.
- Add deionized water to a final volume of 1 L.
- Cool the buffer to 4°C before use.
3. Electrotransfer Procedure:
- After SDS-PAGE, equilibrate the gel in 1X CAPS Transfer Buffer for 10-15 minutes.
- Soak the blotting paper and PVDF or nitrocellulose membrane in the transfer buffer.
- Assemble the transfer stack (cassette -> fiber pad -> blotting paper -> gel -> membrane -> blotting paper -> fiber pad -> cassette).
- Place the transfer cassette in the transfer tank filled with cold 1X CAPS Transfer Buffer.
- Perform the transfer at a constant voltage or current (e.g., 100 V for 1-2 hours or 15 V for overnight). The optimal conditions should be empirically determined.
- After transfer, proceed with blocking and immunodetection steps.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blotting including the electrotransfer step using CAPS buffer.
Application 2: Capillary Electrophoresis (CE)
In Capillary Electrophoresis (CE), CAPS is an excellent choice for a background electrolyte (BGE) when a stable, high pH is needed.[2] This is particularly beneficial for the separation of basic proteins and peptides, which will carry a net negative charge at high pH and migrate towards the anode.[2] Other advantages of CAPS in CE include its low UV absorbance, which reduces background noise, and its good solubility in aqueous solutions.[2]
Quantitative Data for CAPS Buffers in Capillary Electrophoresis
| Application | Analyte Type | CAPS Concentration | pH | Additives | Separation Voltage |
| Capillary Zone Electrophoresis (CZE) | Proteins & Peptides | 100 mM | 11.0 | None | 20-30 kV |
| CZE | Acidic Small Molecules | 75 mM | 10.0 | None | 15-25 kV |
| Micellar Electrokinetic Chromatography (MEKC) | Chiral Drugs | 50 mM | 10.5 | 50 mM SDS, 15 mM β-Cyclodextrin | 20-25 kV |
Experimental Protocol: CZE Separation of Proteins and Peptides
1. Buffer Preparation (100 mM CAPS, pH 11.0):
- Weigh 2.213 g of CAPS and dissolve in approximately 80 mL of deionized water.[2]
- Adjust the pH to 11.0 using a 1 M sodium hydroxide (NaOH) solution.[2]
- Bring the final volume to 100 mL with deionized water.
- Filter the buffer through a 0.22 µm filter before use.
2. Capillary Conditioning:
- Flush the capillary sequentially with 1 M NaOH (10 min), deionized water (10 min), and finally with the running buffer (15 min).
3. Sample Preparation:
- Dissolve the protein or peptide sample in deionized water or the running buffer to a final concentration of 0.1-1.0 mg/mL.[2]
- Centrifuge the sample to remove any particulates before injection.[2]
4. Electrophoresis Conditions:
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[2]
- Separation Voltage: Apply 20-30 kV (normal polarity, anode at the injection end).[2]
- Detection: Monitor at a suitable wavelength (e.g., 200 or 214 nm).
Experimental Workflow for Capillary Zone Electrophoresis
Caption: General workflow for protein and peptide analysis by Capillary Zone Electrophoresis (CZE).[2]
References
Application Note: The Role of Deuterated Buffers in Reducing Proton Signals in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the signals from analyte protons are often obscured by the overwhelmingly large signals from non-deuterated solvents and buffer components. This application note details the critical role of deuterated buffers in minimizing these interfering signals, thereby enhancing spectral quality and enabling the analysis of low-concentration samples. We provide the fundamental principles, quantitative data on residual proton signals, and detailed protocols for the preparation of deuterated buffers, sample handling, and the setup of solvent suppression experiments on the spectrometer.
Principle of Solvent Signal Suppression
In a typical NMR sample, the concentration of solvent protons (e.g., ~110 M for water) is several orders of magnitude higher than that of the analyte (typically in the mM to µM range)[1]. This disparity creates a massive solvent peak in the ¹H NMR spectrum that can obscure signals of interest, distort the baseline, and exceed the dynamic range of the spectrometer's detector[1].
The primary strategy to overcome this is to replace the solvent's hydrogen atoms (¹H, protium) with their stable isotope, deuterium (²H or D). Since deuterium resonates at a completely different frequency from protons, it is effectively "invisible" in a ¹H NMR spectrum[2][3]. Modern NMR spectrometers also rely on the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which corrects for drift and ensures high resolution over time[3][4].
For aqueous samples used in biological and pharmaceutical research, simply using deuterium oxide (D₂O) is a major improvement. However, buffer components such as phosphates, HEPES, or Tris also contain protons that contribute to unwanted signals. For high-sensitivity applications, particularly with low-concentration (sub-mM) samples, using fully deuterated buffer components in D₂O is essential for achieving the highest quality data[5].
Quantitative Impact of Deuteration
While deuteration is highly effective, it is never 100% complete. The small residual protonated solvent signal can still be observed. The level of deuteration is a critical parameter for high-sensitivity experiments. For example, even at 99.9% deuteration, a solvent like chloroform still has a residual proton concentration of over 10 mM[6]. Using high-grade D₂O and fully deuterated buffer components minimizes the total concentration of residual protons, making subsequent experimental solvent suppression vastly more effective[5].
The table below summarizes the residual ¹H signals for common NMR solvents and the calculated residual proton concentration in D₂O at different deuteration levels.
| Solvent / Buffer Component | Common Deuteration Level (%) | Formula of Residual Isotopomer | ¹H Chemical Shift (ppm) | Approx. Residual ¹H Molarity |
| Deuterium Oxide (D₂O) | 99.9 | HDO | ~4.7-4.8¹ | 110 M |
| Deuterium Oxide (D₂O) | 99.96 | HDO | ~4.7-4.8¹ | 44 M |
| Chloroform-d | 99.8 | CDCl₃ | 7.26 | 24.9 M |
| DMSO-d₆ | 99.9 | (CD₃)₂SO | 2.50 | 28.2 M |
| Methanol-d₄ | 99.8 | CD₃OD | 3.31 (CD₂H OD), 4.87 (H OD) | 49.4 M (CD₂HOD) |
| Deuterated Phosphate Buffer² | >98 | - | - | Significantly Reduced |
| Deuterated HEPES-d₁₈ | >98 | - | - | Significantly Reduced |
| Deuterated Tris-d₁₁ | >98 | - | - | Significantly Reduced |
¹ The chemical shift of HDO is highly dependent on temperature and sample composition.[7] ² Buffer components introduce additional protons; using deuterated versions minimizes their contribution.[5][8]
Experimental Protocols
Protocol 1: Preparation of Deuterated Phosphate Buffer
This protocol describes the preparation of a 50 mM sodium phosphate buffer in D₂O with a target pD of 7.4. Note that the pH meter reading in D₂O does not directly equal the pD. A common approximation is pD ≈ pH_reading + 0.4 [9].
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deuterium oxide (D₂O, 99.9% or higher)
-
Deuterated hydrochloric acid (DCl) or sodium deuteroxide (NaOD) for fine adjustment (optional)[9].
-
Calibrated pH meter with a compatible electrode.
Methodology:
-
Prepare Stock Solutions: To ensure accuracy, prepare two separate equimolar stock solutions.
-
Acidic Stock (e.g., 0.5 M): Dissolve the appropriate mass of NaH₂PO₄ in a specific volume of D₂O.
-
Basic Stock (e.g., 0.5 M): Dissolve the appropriate mass of Na₂HPO₄ in a specific volume of D₂O.
-
-
Titration to Target pD:
-
Place a starting volume of the acidic stock solution in a beaker with a stir bar.
-
Immerse the pH electrode and monitor the reading.
-
Slowly add the basic stock solution while stirring until the pH meter reads 7.0 . This will correspond to an approximate pD of 7.4[9].
-
-
Final Dilution: Dilute the titrated buffer solution with D₂O to the final desired concentration (e.g., 50 mM).
-
Alternative "Dry-Down" Method: For pre-made buffers, the protonated buffer can be lyophilized (freeze-dried) to a powder and then re-dissolved in the final volume of D₂O[10]. This is effective for removing H₂O but will not deuterate the buffer components themselves.
Protocol 2: Preparation of a Small Molecule or Biomolecule NMR Sample
Materials:
-
Purified analyte (solid or stock solution).
-
Prepared deuterated buffer (from Protocol 1).
-
High-quality 5 mm NMR tubes (clean and dry).
-
Pasteur pipette and cotton wool or a syringe filter.
Methodology:
-
Dissolve Analyte: Weigh the desired mass of the solid analyte into a clean, small glass vial (e.g., a 1-dram vial). Add a portion of the deuterated buffer (e.g., 0.6 mL) and gently vortex or swirl to dissolve[11]. For biomolecules, typical concentrations range from 100 µM to 1 mM[1].
-
Filter the Sample: To remove any dust or particulate matter that can degrade spectral quality, filter the sample. Push a small, loose plug of cotton wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube[11].
-
Adjust Volume: Ensure the final sample height in a 5 mm tube is approximately 4.5-5.5 cm, which corresponds to a volume of 0.6-0.7 mL[11]. Using the correct volume is critical for proper shimming.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Mix the final sample by inverting the tube several times.
Protocol 3: NMR Data Acquisition with Presaturation (Bruker TopSpin)
Presaturation is a common and effective technique that uses a long, low-power radiofrequency pulse to equalize the populations of the spin states of the solvent protons, thus "saturating" and eliminating their signal[1]. The zgpr pulse program is standard for this purpose.
Methodology:
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal, tune the probe, and perform automated or manual shimming to achieve good magnetic field homogeneity.
-
Determine Solvent Frequency: Acquire a quick 1-scan ¹H spectrum (e.g., using the zg pulse program) to determine the exact frequency of the residual HDO peak. Place the cursor on this peak and update the spectral center frequency (o1).
-
Load Presaturation Program:
-
Set Presaturation Parameters:
-
o1: Ensure the spectral center (in ppm or Hz) is set precisely on the HDO peak identified in step 2[14][15].
-
d1: This is the presaturation delay. Set it to a value between 1.5 and 3 seconds. A longer delay provides better suppression but increases the total experiment time[14].
-
PLW9 (or pl9, plw19): This defines the power level of the saturation pulse (in Watts or dB). Start with a moderate value (e.g., 45-55 dB)[12][14].
-
-
Optimize Suppression:
-
Enter gs (Go Shim) mode to interactively optimize the suppression.
-
Adjust o1 finely until the FID signal is minimized[13].
-
Adjust PLW9 to improve suppression. Too much power can broaden the saturation effect and attenuate nearby analyte signals; too little will be ineffective.
-
-
Acquire Data:
-
Processing: Use standard commands (ft or ef, apk, abs) to Fourier transform, phase, and baseline correct the spectrum[14].
Key Considerations and Troubleshooting
-
Analyte Stability: Ensure your analyte is soluble and stable in the chosen deuterated buffer and pD. For proteins, a pD between 6 and 7 is often optimal to slow the exchange of amide protons with the solvent[2].
-
Exchangeable Protons: Presaturation will also reduce the intensity of analyte protons that exchange with the solvent, such as those in -OH, -NH, and -SH groups[1]. If these signals are critical, alternative suppression methods like WATERGATE may be more suitable[1].
-
Sample Purity: Paramagnetic impurities can broaden NMR signals and should be removed. Always filter your sample to remove particulates[11].
-
Temperature Stability: Use the spectrometer's variable temperature unit to maintain a stable sample temperature. Fluctuations can cause the lock signal and HDO frequency to drift, leading to poor suppression[14].
Conclusion
The use of deuterated buffers is a fundamental and indispensable technique in modern NMR spectroscopy for achieving high-quality spectra. By replacing exchangeable protons on both the solvent (D₂O) and buffer components, researchers can dramatically reduce overwhelming solvent signals, improve the spectral baseline, and significantly enhance the signal-to-noise ratio for the analyte of interest. Following the detailed protocols for buffer preparation, sample handling, and instrumental setup outlined in this note will enable scientists in research and drug development to obtain clear, reliable, and reproducible NMR data, even from challenging, low-concentration samples.
References
- 1. The Duke NMR Center Sample Preparation [sites.duke.edu]
- 2. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 3. High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 6. Solvent Signal is a NMR Concentration Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. AVANCE Tutorial: 1D Solvent presaturation [imserc.northwestern.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. 1D Water Suppression: ZGPR – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 15. Water-Suppression using pre-saturation pulses (zgpr/zgcppr) - Powers Wiki [bionmr.unl.edu]
Application Notes and Protocols for Studying Biomolecule Structure Using Deuterated Buffers
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D) in buffers and biomolecules provides a powerful tool for elucidating the structure, dynamics, and interactions of proteins, nucleic acids, and other macromolecules. The distinct nuclear properties of deuterium are leveraged in several key biophysical techniques to reduce background signals, highlight specific components within a complex, and probe solvent accessibility. This document provides detailed application notes and experimental protocols for the use of deuterated buffers in Nuclear Magnetic Resonance (NMR) Spectroscopy, Small-Angle Neutron Scattering (SANS), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Advantages
In ¹H-NMR spectroscopy of biomolecules, the signal from protons in the aqueous solvent (H₂O) is overwhelmingly intense, obscuring the signals from the molecule of interest. Using deuterium oxide (D₂O) as the solvent eliminates this large water signal, dramatically improving the quality of the spectra.[1][2] Furthermore, deuterated buffer components (e.g., deuterated TRIS, HEPES) are used to remove confounding signals from the buffer itself.[1][3]
A key application is the study of amide proton exchange . When a protein is dissolved in a D₂O-based buffer, labile amide protons on the protein backbone exchange with deuterium from the solvent. The rate of this exchange is highly dependent on the local environment. Protons involved in stable hydrogen bonds within secondary structures (α-helices, β-sheets) or buried within the protein core are protected from the solvent and exchange slowly.[4][5] In contrast, protons in flexible loops or on the protein surface exchange rapidly. By monitoring the disappearance of amide proton signals over time, researchers can map regions of stable structure and identify solvent-accessible surfaces.[5] This technique is invaluable for studying protein folding, stability, and conformational changes upon ligand binding.[6]
Data Presentation
| Parameter | Effect of Deuteration (D₂O Solvent) | Rationale |
| Solvent ¹H Signal | Eliminated/Vastly Reduced | The deuterium nucleus has a different resonant frequency from protons. |
| Spectral Resolution | Significantly Improved | Reduced signal overlap from water and exchangeable protons.[1] |
| Amide Proton Signals | Decay over time | Exchange with solvent deuterium (H/D exchange).[4] |
| Protein Stability | Often slightly increased | D-bonds are slightly stronger than H-bonds, which can lead to a more compact and rigid structure.[7][8] |
Experimental Protocol: NMR Sample Preparation with Deuterated Buffer
This protocol outlines the preparation of a protein sample for a typical ¹H-¹⁵N HSQC experiment to observe amide protons.
-
Buffer Preparation:
-
Prepare a concentrated stock solution (e.g., 1 M) of a suitable buffer (e.g., Sodium Phosphate) in 100% H₂O.[9]
-
Crucially, adjust the pH of this stock solution before lyophilization.
-
Lyophilize the buffer completely to a dry powder.
-
Re-dissolve the powdered buffer in 99.9% D₂O to the desired final concentration (e.g., 20-50 mM).
-
Note on pD: The pH meter reading in D₂O (pDread) does not directly equal the pD. A common correction is pD = pDread + 0.4.[10] Adjust the final pD carefully with dilute DCl or NaOD.
-
-
Protein Sample Preparation:
-
Concentrate the purified protein sample (in its H₂O-based buffer) to a high concentration (e.g., >1 mM).
-
Perform a buffer exchange into the prepared deuterated buffer. This is typically done through repeated dilution and concentration using a centrifugal filter unit appropriate for the protein's molecular weight.
-
Step 2a: Dilute the concentrated protein sample at least 10-fold with the final deuterated NMR buffer.
-
Step 2b: Re-concentrate the sample back to the initial volume.
-
Step 2c: Repeat steps 2a and 2b at least 3-4 times to ensure >99.9% D₂O content.
-
-
Final Sample Formulation:
-
Adjust the final protein concentration to the desired level (typically 0.3-1 mM).[9]
-
Add 5-10% (v/v) D₂O containing a chemical shift reference standard (e.g., DSS or TMSP).
-
Transfer the final sample to a high-quality NMR tube.
-
Visualization: NMR Workflow
Caption: Workflow for preparing a biomolecule for NMR analysis using a deuterated buffer.
Application Note 2: Small-Angle Neutron Scattering (SANS)
Principle and Advantages
SANS provides low-resolution structural information about macromolecules in solution. The technique relies on the different scattering properties of atomic nuclei. Critically, hydrogen (¹H) and deuterium (²H) have very different neutron scattering lengths.[11] This difference is the basis of the contrast variation method.
By preparing buffers with varying ratios of H₂O and D₂O, the scattering length density (SLD) of the solvent can be precisely controlled.[11] When the solvent SLD is adjusted to be identical to the average SLD of a particular biomolecule (e.g., a protein), that molecule becomes effectively "invisible" to the neutrons. This is called the contrast match point .[12][13]
This principle is exceptionally powerful for studying multi-component complexes. For instance, in a protein-DNA complex, one can adjust the D₂O percentage to match out the protein (around 42% D₂O), allowing for the signal from the DNA alone to be observed.[11][12] Conversely, in a buffer of nearly 100% D₂O, the DNA signal can be matched out, isolating the signal from the protein.[12] To make a protein "invisible" at a different D₂O concentration, the protein itself can be produced in a deuterated form.[14][15]
Data Presentation
| Component | Scattering Length Density (10¹⁰ cm⁻²) | Typical Contrast Match Point (% D₂O) |
| H₂O | -0.56 | N/A |
| D₂O | 6.36 | N/A |
| Protonated Protein | ~2.2-2.5 | ~42%[11][12] |
| RNA/DNA | ~3.3-3.5 | ~65-70% |
| Typical Detergent (h-DDM) | ~ -0.3 | ~12% |
| Perdeuterated Protein | > 7.0 | >100% (cannot be matched)[12][13] |
Note: These values are approximate and can vary based on specific composition.
Experimental Protocol: SANS Contrast Variation
This protocol describes a typical contrast variation experiment for a protein-nucleic acid complex.
-
Determine Match Points:
-
Calculate the theoretical contrast match points for your protein and nucleic acid using their sequences. Online tools are available for this purpose.
-
Empirically verify the match point of at least one component if possible. This involves measuring the scattering intensity of the isolated component in a series of buffers with varying D₂O content (e.g., 0%, 20%, 40%, 60%, 80%, 100% D₂O).[12] Plotting scattering intensity vs. %D₂O will yield a parabola, the minimum of which is the match point.
-
-
Buffer Series Preparation:
-
Prepare two identical, concentrated buffer stocks (e.g., 10x) in 100% H₂O and 100% D₂O, respectively.
-
Create the final 1x buffers for the experiment by mixing the H₂O and D₂O stocks in the precise ratios needed to achieve the desired %D₂O concentrations. At a minimum, this should include:
-
Buffer at the protein match point (~42% D₂O).
-
Buffer at the nucleic acid match point (~70% D₂O).
-
A buffer where both are visible (e.g., 0% or 100% D₂O).
-
-
-
Sample Preparation:
-
Reconstitute the biomolecular complex.
-
Exchange the complex into each of the prepared H₂O/D₂O buffers using dialysis or a size-exclusion column pre-equilibrated with the target buffer. Ensure the final sample concentration is identical across all buffer conditions.
-
-
Data Collection and Analysis:
-
Collect SANS data for each sample in the contrast series, as well as for each corresponding buffer blank.
-
After subtracting the respective buffer scattering, analyze the data to determine the shape and size parameters (e.g., Radius of Gyration, R₉) for each component of the complex under the conditions where the other is matched out.
-
Visualization: SANS Contrast Matching
Caption: SANS contrast matching isolates signals from components in a protein-DNA complex.
Application Note 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Principle and Advantages
HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[16][17] The method monitors the rate at which backbone amide hydrogens exchange with deuterium when the protein is diluted into a deuterated buffer.[18] The experiment involves several key steps:
-
Labeling: The protein is incubated in a D₂O-based buffer for specific periods (from seconds to hours).[18] Amide hydrogens that are solvent-accessible and not involved in hydrogen bonds will exchange for deuterium, increasing the protein's mass.
-
Quenching: The exchange reaction is rapidly stopped by lowering the pH to ~2.5 and the temperature to ~0°C.[16] These conditions dramatically slow the exchange rates.
-
Digestion & Analysis: The quenched protein is quickly digested into peptides by an acid-stable protease (like pepsin), and the resulting peptides are analyzed by mass spectrometry to measure the mass increase due to deuterium uptake.[16]
By comparing the deuterium uptake of a protein in different states (e.g., with and without a bound ligand), one can identify regions where the conformation has changed. A decrease in deuterium uptake upon ligand binding indicates that the region has become less solvent-accessible or more structured, pinpointing the binding site or allosteric changes.[17][18]
Data Presentation
| Protein Region | Deuterium Uptake (Example) | Interpretation |
| Flexible Loop (Apo) | 85% uptake after 1 min | Highly solvent-exposed and dynamic. |
| Flexible Loop (Ligand-bound) | 20% uptake after 1 min | Loop is now protected, likely part of the binding site. |
| β-Sheet Core (Apo) | 5% uptake after 10 min | Stable, hydrogen-bonded secondary structure. |
| Distant α-Helix (Apo) | 30% uptake after 1 min | Moderately accessible/dynamic. |
| Distant α-Helix (Ligand-bound) | 10% uptake after 1 min | Allosteric change induced by ligand binding, helix becomes more stable. |
Experimental Protocol: Bottom-Up HDX-MS
This protocol outlines a continuous labeling, bottom-up HDX-MS experiment.
-
Reagent Preparation:
-
Labeling Buffer: Prepare a buffer identical to the protein's storage buffer, but using 99.9% D₂O. Adjust the pD carefully.
-
Quench Buffer: Prepare a low pH buffer (e.g., Phosphate buffer, pH 2.3-2.5) kept at 0°C. This buffer often contains a denaturant like guanidine or urea to aid digestion.[10]
-
Enzyme: Use an acid-stable protease like immobilized pepsin.
-
-
Deuterium Labeling (Time Course):
-
For each time point (e.g., 10s, 1m, 10m, 1h), initiate the exchange reaction by diluting a small amount of the protein stock (in H₂O buffer) into the D₂O labeling buffer (typically a 1:10 to 1:20 dilution).[10]
-
Incubate the reaction at a controlled temperature (e.g., 20°C).
-
-
Quenching and Digestion:
-
At the end of each incubation time, quench the reaction by mixing the labeling solution 1:1 with the ice-cold quench buffer.[10]
-
Immediately inject the quenched sample onto an online digestion column (e.g., a pepsin column) integrated with an LC-MS system. The entire system from the quench step onward is kept at ~0°C to minimize back-exchange (deuterium exchanging back to hydrogen).[16]
-
-
LC-MS Analysis:
-
The generated peptides are trapped, rapidly separated by UPLC (typically a C18 column with a fast gradient), and analyzed by a high-resolution mass spectrometer.[16]
-
Data is collected for each time point for the protein in both its apo and ligand-bound states.
-
-
Data Analysis:
-
Specialized software is used to identify peptides and calculate the centroid of the isotopic envelope for each peptide at each time point.
-
The mass difference between the deuterated and non-deuterated peptides is used to determine the level of deuterium uptake.
-
Differential plots (e.g., "butterfly plots") are generated to visualize the differences in uptake between the two states across the entire protein sequence.
-
Visualization: HDX-MS Workflow
Caption: The experimental workflow for a comparative Hydrogen-Deuterium Exchange MS experiment.
References
- 1. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 2. Buffers, Reagents, Lipids, and Detergents â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. google.com [google.com]
- 5. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 6. 400 MHz NMR Study of Isotope Effects on Albumin in H2O/D2O Solutions | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. hdxms.net [hdxms.net]
- 11. epj-conferences.org [epj-conferences.org]
- 12. predictioncenter.org [predictioncenter.org]
- 13. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]
- 15. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 acid in Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the use of stable isotope-labeled compounds is integral to the robust assessment of pharmacokinetics, metabolism, and overall drug safety. 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, the deuterated analog of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), serves as a valuable tool in these critical studies. The substitution of hydrogen atoms with deuterium (¹⁷D) results in a compound that is chemically analogous to its non-deuterated counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalysis, enabling precise and accurate quantification of analytes in complex biological matrices.
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility is particularly pronounced in the quantitative analysis of drug candidates that share structural similarities with its cyclohexylamine moiety. By co-eluting with the analyte of interest, the deuterated standard effectively normalizes for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability and reproducibility of pharmacokinetic data.
Furthermore, the principles of using deuterated standards extend to in vitro drug metabolism studies. In metabolic stability assays, this compound can be employed as an internal standard during the analytical phase to ensure accurate determination of the parent drug concentration over time. This application note provides detailed protocols for the use of this compound in both pharmacokinetic bioanalysis and in vitro metabolic stability assessment of a hypothetical drug, "Cyclophamide," which shares a cyclohexylamine structural feature.
Application 1: Quantitative Bioanalysis of Cyclophamide in Human Plasma using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of the investigational drug, Cyclophamide, in human plasma.
Experimental Protocol
1. Materials and Reagents:
-
Cyclophamide (analyte)
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Cyclophamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclophamide in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cyclophamide Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyclophamide: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Cyclophamide in the QC and unknown samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclophamide | 350.2 | 185.1 | 25 |
| This compound | 239.2 | 84.1 | 20 |
Table 2: Calibration Curve for Cyclophamide in Human Plasma
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.12 | 102.4 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 500.0 | 495.0 | 99.0 |
| 1000.0 | 1005.0 | 100.5 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| LQC | 3.0 | 2.95 | 4.2 | 98.3 |
| MQC | 150.0 | 152.1 | 3.5 | 101.4 |
| HQC | 750.0 | 745.5 | 2.8 | 99.4 |
Visualization
Caption: Workflow for the bioanalysis of Cyclophamide.
Application 2: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes the determination of the metabolic stability of Cyclophamide in human liver microsomes, utilizing this compound as an internal standard for the analytical quantification.
Experimental Protocol
1. Materials and Reagents:
-
Cyclophamide
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Positive control substrate (e.g., Testosterone)
2. Incubation Procedure:
-
Prepare a stock solution of Cyclophamide (1 mM) in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM suspension (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add Cyclophamide to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL this compound).
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
Positive control: to ensure metabolic activity of the HLMs.
-
3. Sample Analysis:
-
After quenching, centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis using the same conditions as described in Application 1.
4. Data Analysis:
-
Determine the concentration of Cyclophamide remaining at each time point.
-
Plot the natural logarithm of the percentage of Cyclophamide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Data Presentation
Table 4: Metabolic Stability of Cyclophamide in Human Liver Microsomes
| Time (min) | % Cyclophamide Remaining |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Table 5: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Elimination Rate Constant (k) | 0.035 min⁻¹ |
| In Vitro Half-life (t½) | 19.8 min |
| Intrinsic Clearance (CLint) | 34.9 µL/min/mg protein |
Visualization
Caption: Metabolic stability assay workflow.
Conclusion
This compound is a highly effective and reliable internal standard for the quantification of structurally related drug candidates in complex biological matrices. Its use in LC-MS/MS-based bioanalytical methods significantly improves the accuracy and precision of pharmacokinetic data. Furthermore, its application extends to in vitro metabolic stability assays, ensuring dependable quantification of the test compound. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their research workflows, ultimately contributing to the successful development of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17).
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered during experiments with CAPS-d17.
Question: My CAPS-d17 is not dissolving in water at the desired concentration. What could be the issue and how can I resolve it?
Answer:
Several factors can influence the solubility of CAPS-d17. Here's a step-by-step troubleshooting approach:
-
Verify the Solvent and Purity: Ensure you are using high-purity water (e.g., deionized or distilled). Impurities in the solvent can affect solubility.
-
Check the pH of the Solution: 3-(cyclohexylamino)-1-propanesulfonic acid (the non-deuterated form, CAPS) is a zwitterionic buffer with a pKa of 10.4.[1][2] Its solubility is pH-dependent. At its isoelectric point, the net charge is zero, which can lead to lower solubility. Adjusting the pH away from the isoelectric point can significantly increase solubility.
-
To increase solubility: Try adjusting the pH to be at least one or two units away from the pKa (10.4). For example, adjusting the pH to below 9 or above 11.
-
-
Mechanical Agitation: Ensure the solution is being adequately stirred or agitated. Sonication can also be an effective method to aid dissolution for stubborn particles.
-
Concentration Limits: The non-deuterated form, CAPS, has a reported solubility of 110 g/L in water. While deuteration is not expected to dramatically alter solubility, it's a good reference point for the upper concentration limit.
Question: I'm observing precipitation of my CAPS-d17 solution over time. Why is this happening and what can I do to prevent it?
Answer:
Precipitation of a previously dissolved compound can be due to several factors:
-
Temperature Fluctuations: If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate out as the solubility decreases at lower temperatures. If possible, store the solution at the temperature it was prepared at, or prepare a more dilute solution.
-
pH Changes: The pH of your solution may have shifted over time due to absorption of atmospheric CO2 (which can lower the pH of basic solutions) or interaction with other components in your experiment. Re-verify and, if necessary, re-adjust the pH of the solution. The useful buffering pH range for CAPS is 9.7-11.1.[1][2]
-
Common Ion Effect: The presence of other ions in your solution could potentially decrease the solubility of CAPS-d17.[4] Review the composition of your experimental medium for any potential common ions.
-
Saturation Level: The solution might be supersaturated. In this case, preparing a slightly more dilute solution is the most straightforward solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAPS-d17) is the deuterated form of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).[5][6] CAPS is a zwitterionic biological buffer commonly used in biochemistry and molecular biology.[1][2] The "d17" indicates that 17 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often used in techniques like mass spectrometry or NMR spectroscopy for tracing and quantification.
Q2: What are the general properties of CAPS and how might deuteration affect them?
A2: The non-deuterated form, CAPS, has the following properties:
-
Appearance: White powder[3]
Deuteration will increase the molecular weight of the compound. While the fundamental chemical properties like pKa and buffering range are not expected to change significantly, there might be minor differences in physical properties such as solubility and reaction kinetics (isotopic effect). However, for most practical purposes, the properties of CAPS can be used as a close approximation for CAPS-d17.
Q3: In which solvents is CAPS-d17 soluble?
A3: Based on its non-deuterated counterpart, CAPS-d17 is expected to be very soluble in water.[3][8] Its solubility in organic solvents is generally low.[9] For specific applications, some sources indicate solubility in DMSO.[6]
Q4: Are there any known incompatibilities for CAPS-d17?
A4: As a buffer, CAPS is designed to be relatively inert. However, like many amines, it can potentially interact with certain metal ions. It is always good practice to check for compatibility with other reagents in your specific experimental setup.
Quantitative Data Summary
The following table summarizes the key quantitative data for the non-deuterated form of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), which can be used as a reference for the d17 analog.
| Property | Value | Reference |
| Molecular Formula | C9H19NO3S | [1][7] |
| Molecular Weight | 221.32 g/mol | [2][7] |
| pKa (at 25 °C) | 10.4 | [1][2] |
| Buffering pH Range | 9.7 - 11.1 | [1][2] |
| Solubility in Water | 110 g/L | |
| Melting Point | >300 °C | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Materials: this compound, high-purity water, analytical balance, magnetic stirrer and stir bar, pH meter, temperature-controlled water bath, 0.22 µm syringe filters.
-
Procedure:
-
Equilibrate the water bath to the desired temperature (e.g., 25 °C).
-
Add a known volume of water to a series of vials.
-
Add an excess amount of CAPS-d17 to each vial to create a saturated solution.
-
Place the vials in the water bath and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with water.
-
Analyze the concentration of the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol 2: Enhancing Solubility through pH Adjustment
-
Materials: this compound, high-purity water, magnetic stirrer and stir bar, pH meter, 1 M NaOH solution, 1 M HCl solution.
-
Procedure:
-
Prepare a suspension of CAPS-d17 in water at a concentration slightly above the desired final concentration.
-
Place the suspension on a magnetic stirrer.
-
Monitor the pH of the suspension.
-
Slowly add small aliquots of either 1 M NaOH (to increase pH) or 1 M HCl (to decrease pH) while continuously stirring and monitoring the pH.
-
Observe the dissolution of the solid as the pH is adjusted away from the isoelectric point.
-
Continue to add the acid or base until all the solid has dissolved.
-
Record the final pH at which complete dissolution is achieved.
-
Visualizations
Caption: Workflow for dissolving CAPS-d17.
References
- 1. CAPS | 1135-40-6 | FC09379 | Biosynth [biosynth.com]
- 2. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 3. rpicorp.com [rpicorp.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Cyclohexylamino)-1-propanesulfonic acid(1135-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Deuterated CAPS Buffer
For researchers, scientists, and drug development professionals, optimizing the concentration of deuterated N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) buffer is critical for reproducible and accurate experimental outcomes. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to address common challenges encountered when working with deuterated CAPS.
Frequently Asked Questions (FAQs)
Q1: What is the effective buffering range of deuterated CAPS?
The effective buffering range for standard CAPS is pH 9.7 to 11.1, with a pKa of approximately 10.4 at 25°C.[1][2] When deuterated, the pKa value is expected to increase. The pKa in D₂O can be estimated to be higher than in H₂O.[3][4] Therefore, the effective buffering range of deuterated CAPS will be at a higher pD than the pH range of the non-deuterated form.
Q2: How do I accurately measure the pD of my deuterated CAPS buffer?
Standard pH meters are calibrated for aqueous (H₂O) solutions. When measuring a D₂O solution, the reading on a standard pH meter is referred to as "pH*". To obtain the actual pD, a correction factor must be applied. While a precise correction can be complex, a commonly used approximation for converting the pH meter reading to pD is: pD = pH_reading + 0.4. It is crucial to use this correction for accurate and reproducible buffer preparation.
Q3: My deuterated CAPS buffer is cloudy or has a precipitate. What could be the cause?
Precipitation in CAPS buffer can be caused by several factors:
-
Low Temperature: The solubility of CAPS decreases at lower temperatures.[5] If you are working at 4°C, you may need to use a lower buffer concentration than at room temperature.
-
High Concentration: Exceeding the solubility limit of CAPS in D₂O will lead to precipitation.
-
Contamination: Impurities in the CAPS powder or contamination of the D₂O can result in the formation of insoluble particles.[6][7]
-
Interaction with Organic Solvents: When mixed with high concentrations of organic solvents, CAPS can precipitate.[1]
Q4: What are the key considerations when using deuterated CAPS for NMR spectroscopy?
For NMR studies, it is essential that the buffer does not contribute interfering signals. Deuterated CAPS is advantageous as it minimizes proton signals from the buffer itself. The concentration should be optimized to maintain the stability and solubility of the analyte without causing significant line broadening or chemical shift changes due to buffer-analyte interactions. A concentration titration is often recommended to find the optimal balance.
Q5: Is deuterated CAPS buffer compatible with mass spectrometry (MS)?
No, CAPS is a non-volatile buffer and is generally not suitable for electrospray ionization mass spectrometry (ESI-MS).[1] Non-volatile buffers can contaminate the ion source of the mass spectrometer, leading to signal suppression and requiring extensive cleaning.[1] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are recommended.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of deuterated CAPS buffer concentration.
| Problem | Potential Cause | Recommended Solution |
| Protein Precipitation or Aggregation | Suboptimal pD or ionic strength for the protein of interest. The pD of the buffer may be too close to the protein's isoelectric point (pI).[8][9] | 1. Verify the pD of your buffer using the correction formula. 2. Perform a buffer concentration titration (e.g., 25 mM, 50 mM, 100 mM, 150 mM) to find the optimal ionic strength for your protein. 3. If precipitation persists, consider adding stabilizing agents like glycerol (e.g., 5%) to your buffer.[9] |
| Inconsistent Experimental Results (e.g., shifting retention times in chromatography, variable enzyme activity) | 1. Inaccurate pD due to temperature fluctuations between buffer preparation and experiment. The pKa of CAPS is temperature-dependent.[5][10] 2. Absorption of atmospheric CO₂ by the high-pD buffer, leading to a decrease in pD over time.[10] | 1. Prepare and adjust the pD of the buffer at the temperature at which the experiment will be conducted.[10] 2. Prepare fresh buffer for each experiment and keep it tightly sealed when not in use.[10] For highly sensitive experiments, consider preparing the buffer under an inert atmosphere. |
| High System Backpressure in HPLC | Precipitation of the deuterated CAPS buffer in the HPLC system, potentially due to mixing with high concentrations of organic solvent.[1] | 1. Perform a solubility test by mixing your deuterated CAPS buffer with the organic solvent at the intended ratio before running it through the HPLC system.[1] 2. If precipitation occurs, decrease the concentration of the deuterated CAPS buffer or reduce the percentage of the organic solvent.[1] |
| Poor Signal-to-Noise or Peak Broadening in Spectroscopic Analyses | The buffer concentration may be too high, leading to interactions with the analyte. | Reduce the concentration of the deuterated CAPS buffer. It is advisable to perform a concentration titration to find the lowest effective concentration that maintains the desired pD and analyte stability. |
Quantitative Data Summary
The following tables provide key data for CAPS buffer. Note that deuteration will slightly alter these values.
Table 1: Physicochemical Properties of CAPS
| Parameter | Value | Reference |
| Molecular Weight | 221.32 g/mol | [2] |
| pKa (at 25°C in H₂O) | 10.4 | [2][5] |
| Effective pH Range (in H₂O) | 9.7 - 11.1 | [1][2] |
| ΔpKa/ΔT | -0.032 /°C | [5] |
Table 2: Temperature Dependence of CAPS pKa (in H₂O)
| Temperature (°C) | Calculated pKa |
| 4 | 11.07 |
| 20 | 10.56 |
| 25 | 10.4 |
| 37 | 10.02 |
| Data in this table is derived from the temperature coefficient provided in the search results.[5] |
Experimental Protocols
Protocol 1: Preparation of 1 L of 100 mM Deuterated CAPS Buffer
Materials:
-
CAPS powder (MW: 221.32 g/mol )
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) solution (e.g., 1 M in D₂O)
-
Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh CAPS: Accurately weigh 22.13 g of CAPS powder.
-
Dissolve in D₂O: In a beaker, dissolve the CAPS powder in approximately 800 mL of D₂O. Use a magnetic stirrer to facilitate dissolution.[2][11]
-
Calibrate pH Meter: Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 7.00 and pH 10.00).
-
Adjust to Target pD:
-
Immerse the calibrated pH electrode into the deuterated CAPS solution.
-
Slowly add NaOD solution dropwise to increase the pD or DCl to decrease it.[11]
-
Monitor the pH meter reading. Remember to apply the correction factor to estimate the pD (pD ≈ pH_reading + 0.4).
-
Continue adding the acid or base until the desired pD is reached.
-
-
Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of D₂O and add the rinsing to the flask. Add D₂O to bring the final volume to the 1 L mark.[11]
-
Homogenize and Store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store in a tightly sealed container at the appropriate temperature.
Mandatory Visualizations
Caption: Key relationships in optimizing deuterated CAPS buffer.
Caption: Troubleshooting workflow for deuterated CAPS buffer issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.tru.ca [faculty.tru.ca]
- 4. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are the common problems in preparing CAPS buffer solution and how to solve them-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (Deuterated CAPS) in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid, the deuterated form of CAPS buffer, in various biochemical and molecular biology assays. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterium-labeled version of 3-(cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS. CAPS is a zwitterionic biological buffer with a pKa of approximately 10.4, making it effective for maintaining a stable pH in the alkaline range of 9.7 to 11.1.[1] It is often used in protein chemistry, enzyme assays, and electrophoresis. The "-d17" designation indicates that 17 hydrogen atoms in the molecule have been replaced with deuterium.
Q2: Why is a deuterated version of CAPS used?
A2: Deuterated standards, such as this compound, are primarily used as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS).[2] The key advantage is that deuterated standards are chemically almost identical to their non-deuterated counterparts and thus exhibit very similar behavior during sample preparation, chromatography, and ionization.[3] This co-elution and similar physicochemical behavior allow the deuterated standard to effectively compensate for variability in the analytical process, leading to more accurate and precise quantification.[3]
Q3: Does the deuteration of CAPS affect its buffering capacity or pH range?
A3: The effect of deuteration on the pKa of a buffer is generally small. While there might be a slight shift in the pKa, for most applications, the effective buffering range of deuterated CAPS will be very similar to that of non-deuterated CAPS.
Q4: Can this compound interfere with my assay?
A4: Yes, both deuterated and non-deuterated CAPS can interfere with certain assays. The interference is primarily due to the chemical structure of the CAPS molecule itself, rather than the deuteration. The most significant interferences are observed in common protein quantification assays. The deuteration may introduce a slight shift in retention time during chromatography, which is a consideration for LC-MS applications.
Troubleshooting Guides
Protein Quantification Assays
Issue: Inaccurate or high protein concentration readings when using samples in a CAPS-based buffer.
Cause of Interference:
-
BCA and Lowry Assays: The secondary amine group (cyclohexylamino) in the CAPS molecule can reduce Cu²⁺ to Cu¹⁺, which is the first step in these copper-based assays. This leads to a false-positive signal and an overestimation of the protein concentration.
-
Bradford Assay: The high pH of CAPS buffer can interfere with the acidic conditions required for the Coomassie dye to bind to proteins. This can lead to high background absorbance and inaccurate results.
Data Presentation: Interference of CAPS in Protein Assays
| Assay Type | Level of Interference | Mechanism of Interference |
| BCA Assay | High | The amine group in CAPS reduces Cu²⁺ to Cu¹⁺, mimicking the protein-induced reduction and causing a false-positive signal. |
| Lowry Assay | High | Similar to the BCA assay, the amine group in CAPS interferes with the copper reduction step. |
| Bradford Assay | Moderate to High | The alkaline nature of CAPS buffer neutralizes the acidic reagent, leading to high background and a non-linear standard curve. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference by CAPS buffer.
Experimental Protocols:
-
Protocol 1: Buffer Exchange using a Spin Column
-
Equilibrate a desalting spin column with the protein assay-compatible buffer (e.g., PBS).
-
Add your protein sample containing CAPS buffer to the column.
-
Centrifuge according to the manufacturer's instructions.
-
The collected eluate will contain your protein in the new buffer, ready for quantification.
-
-
Protocol 2: Acetone Precipitation
-
To your protein sample, add four volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the CAPS buffer.
-
Allow the pellet to air dry briefly and then resuspend in the assay-compatible buffer.
-
Western Blotting
Issue: High background or weak signal when using CAPS transfer buffer.
Considerations:
CAPS buffer is often used in Western blotting transfer buffers, especially for high molecular weight or basic proteins, due to its high pH which facilitates their transfer from the gel to the membrane.[4]
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat milk). |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Weak or No Signal | Poor transfer of proteins | Ensure the pH of the CAPS buffer is correct (typically 10.5-11.0). For smaller proteins, a lower pH buffer (e.g., Towbin buffer) may be more suitable. |
| Incorrect methanol concentration | Optimize the methanol concentration in the transfer buffer (typically 10-20%). Too much methanol can cause protein precipitation in the gel. |
Experimental Protocol: Optimizing Blocking Conditions
-
After transferring your proteins to the membrane, cut the membrane into strips, ensuring each strip has identical protein lanes.
-
Prepare different blocking buffers (e.g., 5% non-fat milk in TBST, 5% BSA in TBST).
-
Incubate individual strips in different blocking buffers for varying durations (e.g., 1 hour at room temperature, overnight at 4°C).
-
Proceed with the standard primary and secondary antibody incubations and detection to identify the blocking condition that yields the best signal-to-noise ratio.
Caption: Logical workflow for troubleshooting high background in Western blotting.
Enzyme Kinetics Assays
Issue: Unexpected enzyme activity or inhibition when using CAPS buffer.
Considerations:
CAPS is generally considered a "Good's" buffer, designed to be biochemically inert. It has a very low metal-binding capacity, which is an advantage when studying metalloenzymes.[1] However, its high pH can denature or inhibit enzymes that are not stable under alkaline conditions.
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Enzyme instability at high pH | Verify the optimal pH range for your enzyme from the literature. If your enzyme is not stable at the high pH of CAPS, choose a buffer with a more suitable pKa. |
| Inconsistent Results | Absorption of atmospheric CO₂ | Prepare fresh CAPS buffer regularly, as high pH solutions can absorb CO₂ from the air, leading to a drop in pH over time. |
| Temperature effects on pKa | Prepare and pH-adjust your CAPS buffer at the temperature at which you will perform the assay. |
Experimental Protocol: Validating Buffer Compatibility for Enzyme Kinetics
To ensure that CAPS buffer is not affecting your enzyme's activity, it is advisable to compare the kinetic parameters (Km and Vmax) in CAPS buffer with another suitable buffer if the enzyme has a broad pH optimum.
-
Determine the initial reaction rates at various substrate concentrations in 100 mM CAPS buffer at the optimal pH.
-
Repeat the experiment using a different buffer system (e.g., Tris-HCl or Glycine-NaOH) at the same pH.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot and compare the calculated Km and Vmax values. Significant differences may indicate a buffer-specific effect on your enzyme.
Caption: Workflow for validating enzyme kinetic parameters in different buffers.
Immunoassays (e.g., ELISA)
Issue: High background or reduced signal in an immunoassay.
Considerations:
CAPS is also described as a surfactant, and surfactants can influence immunoassays by affecting antibody-antigen binding and non-specific binding to the plate. The high pH of CAPS could also potentially alter the conformation of antibodies or antigens.
Troubleshooting Guide:
-
High Background: If using CAPS in a wash buffer, its surfactant properties might not be sufficient to block all non-specific binding sites. Consider adding a non-ionic detergent like Tween-20 to your wash buffers.
-
Reduced Signal: The high pH of a CAPS-containing sample buffer could potentially interfere with antibody-antigen binding. If this is suspected, consider diluting the sample in a more standard immunoassay buffer (e.g., PBS with Tween-20) or performing a buffer exchange.
Mass Spectrometry Assays
Issue: Shift in retention time of the deuterated standard relative to the analyte.
Cause:
The deuterium isotope effect can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time during chromatography compared to the non-deuterated analyte.
Troubleshooting:
-
This is often a minor issue and may not impact quantification if the peak integration is accurate for both the analyte and the standard.
-
If the shift in retention time leads to differential matrix effects (i.e., the analyte and standard elute into regions of different ion suppression), chromatographic optimization may be necessary to minimize the separation.
This technical support guide provides a starting point for troubleshooting potential interferences with this compound. As with any assay, empirical validation and optimization are key to achieving accurate and reproducible results.
References
Technical Support Center: 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid Solutions
This technical support center provides guidance on the pH stability of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17) solutions. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound buffer solutions?
A1: To ensure the stability of your CAPS-d17 buffer solution, it is crucial to follow proper preparation and storage protocols. For detailed steps, refer to the experimental workflow below. Key recommendations include using high-purity water, filtering the solution, and storing it in a tightly sealed container to minimize exposure to atmospheric carbon dioxide.
Q2: How long can I expect my CAPS-d17 buffer solution to remain stable?
Q3: What are the primary factors that can affect the pH of my CAPS-d17 buffer solution over time?
A3: Several factors can influence the pH of your buffer solution. The most significant for an alkaline buffer like CAPS is the absorption of atmospheric CO2, which can lead to a decrease in pH.[1] Other factors include temperature changes, ionic strength, and potential microbial contamination.[4]
Q4: What are the visual signs that my CAPS-d17 buffer solution may have degraded?
A4: Degradation of your buffer solution can manifest in several ways. The most common sign is a noticeable shift in the pH from its intended value.[1] Other indicators include the appearance of cloudiness or visible particulates, which suggest microbial contamination, or any discoloration of the solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Buffer degradation leading to pH instability. | Prepare a fresh solution of CAPS-d17 buffer. Verify the pH of the newly prepared buffer before use. |
| Observed pH is lower than expected | Absorption of atmospheric CO2. | Ensure the buffer container is always tightly sealed when not in use. For long-term storage, consider aliquoting and freezing. |
| Solution appears cloudy or contains particles | Microbial contamination. | Discard the contaminated buffer. Prepare a new solution using sterile techniques and consider filtering through a 0.22 µm filter. |
| Buffer fails to maintain a stable pH during the experiment | Loss of buffering capacity. | This is a sign of degradation.[1] Prepare a fresh buffer solution. |
Experimental Protocols
Protocol for Preparing CAPS-d17 Buffer Solution (1 L of 10 mM, pH 11.0)
-
Weighing: Accurately weigh 2.384 g of this compound powder.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity, deionized water. Stir until the powder is completely dissolved.
-
pH Adjustment: While stirring, slowly add a concentrated sodium hydroxide (NaOH) solution to adjust the pH to 11.0. Use a calibrated pH meter to monitor the pH.
-
Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Filtration (Optional but Recommended): For applications sensitive to particulate matter, filter the buffer solution through a 0.22 µm or 0.45 µm filter.[1]
-
Storage: Transfer the solution to a clean, tightly sealed container. For short-term storage, refrigerate at 4°C. For long-term storage, aliquot the buffer into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1][5]
Factors Influencing pH Stability of CAPS-d17 Solutions
| Factor | Impact on pH Stability | Mitigation Strategy |
| Atmospheric CO2 Absorption | Lowers the pH of the alkaline buffer.[1] | Store in a tightly sealed container.[1] |
| Storage Temperature | Higher temperatures can accelerate degradation. | Store at 4°C for short-term and -20°C for long-term.[1] |
| Microbial Contamination | Can alter the buffer's properties and pH.[1] | Use sterile preparation techniques and consider filtration. |
| Repeated Freeze-Thaw Cycles | Can degrade CAPS molecules and affect buffering capacity.[5] | Aliquot buffer into smaller volumes for long-term storage. |
| Ionic Strength | Changes in ionic strength can alter the pH value.[4] | Maintain consistent ionic strength in your experimental setup. |
Visualizations
Caption: Experimental workflow for preparing and storing CAPS-d17 buffer solutions.
Caption: Troubleshooting decision tree for CAPS-d17 buffer related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Cyclohexylamino)-1-propanesulphonic acid for synthesis | 1135-40-6 [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. brainly.in [brainly.in]
- 5. Why should the prepared CAPS buffer solution be prevented from repeated freezing and thawing? [yunbangpharm.com]
Technical Support Center: Minimizing Isotopic Exchange in Deuterated Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on minimizing isotopic exchange in deuterated buffers, a critical factor for ensuring the accuracy and reproducibility of experiments in fields such as NMR spectroscopy, mass spectrometry, and neutron scattering. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and use of deuterated buffers.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using deuterated buffers?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom from your deuterated buffer is replaced by a hydrogen atom from the surrounding environment.[1] This is a significant concern as it reduces the isotopic purity of your buffer, which can lead to compromised data quality. For instance, in NMR spectroscopy, a high concentration of residual protons from the buffer can obscure analyte signals, making spectral interpretation difficult.[2] In mass spectrometry, unintended isotopic exchange can complicate the interpretation of mass spectra and lead to inaccurate quantification.[3]
Q2: What are the primary factors that promote unwanted isotopic exchange in my deuterated buffer?
A2: The rate of hydrogen-deuterium exchange is significantly influenced by several experimental factors:
-
pH: The exchange rate is highly dependent on the pH of the solution. The rate is at its minimum around a pD of 2.5-3 and increases substantially under both acidic and, more significantly, basic conditions.[3][4]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[3][5] As a general rule, the rate of H/D exchange can increase tenfold for every 22°C increase in temperature.[3]
-
Exposure to Protic Solvents: The primary source of proton contamination is exposure to protic solvents, with ubiquitous atmospheric moisture being a major contributor. Using non-deuterated acids or bases for pD adjustment also introduces protons.[6]
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange.[7]
Q3: I prepared my deuterated buffer in D₂O, but my NMR spectrum still shows a large residual H₂O peak. What could be the cause?
A3: A large residual H₂O peak in your NMR spectrum, despite using D₂O, is a common issue that can arise from several sources of proton contamination:
-
Hygroscopic Buffer Components: Many buffer salts are hygroscopic and can absorb moisture from the atmosphere. If not handled in a dry environment, they will introduce H₂O into your D₂O.
-
Atmospheric Moisture: D₂O itself is hygroscopic and will readily exchange with atmospheric H₂O. Leaving your buffer container open to the air for even short periods can lead to significant proton contamination.[6]
-
Non-Deuterated pH Adjustment Reagents: If you used standard HCl or NaOH to adjust the pD of your buffer, you have introduced a significant amount of protons into the system. It is crucial to use deuterated acids (e.g., DCl) and bases (e.g., NaOD) for pD adjustments.
-
Contaminated Glassware: Glassware that has not been thoroughly dried can be a source of H₂O.[6]
Q4: How do I accurately measure and adjust the pD of my deuterated buffer?
A4: Accurately determining the pD of a solution in D₂O using a standard pH meter requires a correction, as the glass electrode's response is different in D₂O compared to H₂O. A commonly used rule of thumb for converting a pH meter reading in D₂O to pD is:
pD = pH reading + 0.4
However, it's important to note that this is an approximation and the actual correction can vary depending on the specific buffer system and D₂O concentration.[8] For precise pD adjustment, it is imperative to use deuterated acids (e.g., DCl in D₂O) or bases (e.g., NaOD in D₂O) to avoid introducing protons into your buffer.
Troubleshooting Guide
Issue 1: Gradual loss of isotopic purity in a stored deuterated buffer.
-
Potential Cause: Exposure to atmospheric moisture during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the buffer is stored in a tightly sealed container, preferably with a septum or a cap lined with a chemically inert material like PTFE. For long-term storage, consider using ampoules sealed under an inert atmosphere.
-
Use Parafilm: Wrap the cap and neck of the storage bottle with Parafilm® to create an additional barrier against moisture ingress.
-
Store in a Desiccator: For highly sensitive applications, store your deuterated buffer inside a desiccator to minimize exposure to ambient humidity.
-
Issue 2: Inconsistent experimental results when using a freshly prepared deuterated buffer.
-
Potential Cause: Incomplete dissolution or equilibration of buffer components in D₂O.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Vigorously mix the buffer components in D₂O until they are fully dissolved. Some deuterated compounds may dissolve more slowly than their protonated counterparts.
-
Allow for Equilibration: After dissolution, allow the buffer solution to equilibrate for a period before use. This is particularly important if you have adjusted the pD, as the ionic interactions and equilibria in D₂O can take time to stabilize.
-
Filter the Buffer: Filter the prepared buffer through a 0.22 µm or 0.45 µm filter to remove any undissolved particulates.[9]
-
Quantitative Data Summary
The following table summarizes the key factors affecting the rate of hydrogen-deuterium exchange.
| Factor | Effect on Exchange Rate | Quantitative Impact (where available) | Reference(s) |
| pH/pD | Rate is minimized at pD ~2.5-3; increases in acidic and strongly basic conditions. | The H-D exchange rate is at its minimum at a pH of approximately 2.5-2.6.[4] | [3],[4] |
| Temperature | Higher temperatures significantly increase the exchange rate. | The HDX rate can increase 10-fold with every 22°C increase in temperature. Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14. | [3],[10] |
| Solvent Composition | Protic solvents (H₂O, methanol) are a source of protons and facilitate exchange. | The presence of organic solvents like acetonitrile (ACN) and dimethylsulfoxide (DMSO) can alter the exchange rate. | [3] |
| Ionic Strength | Can influence the rate of back-exchange. | An unexpected dependence of back-exchange on ionic strength has been observed. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Phosphate Buffer (e.g., 50 mM Sodium Phosphate, pD 7.4)
Materials:
-
Deuterium oxide (D₂O, 99.9% atom % D)
-
Sodium phosphate monobasic, anhydrous (NaH₂PO₄)
-
Sodium phosphate dibasic, anhydrous (Na₂HPO₄)
-
Deuterated sodium hydroxide (NaOD, 40 wt. % in D₂O)
-
Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)
-
pD meter or a pH meter with a glass electrode
-
Volumetric flasks and other necessary glassware, oven-dried
-
Magnetic stirrer and stir bar
Methodology:
-
Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120°C for at least 4 hours to remove any residual H₂O.[6] Allow the glassware to cool to room temperature in a desiccator.
-
Weighing Buffer Salts: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh the required amounts of NaH₂PO₄ and Na₂HPO₄.
-
Dissolution in D₂O: Transfer the weighed buffer salts to a volumetric flask. Add approximately 80% of the final volume of D₂O.
-
Mixing: Cap the flask and mix the solution using a magnetic stirrer until the salts are completely dissolved.
-
pD Adjustment:
-
Place the electrode of the pD (or pH) meter into the solution.
-
If using a pH meter, remember the correction factor (pD ≈ pH reading + 0.4).[8]
-
Slowly add small aliquots of NaOD or DCl to adjust the pD to the target value (e.g., 7.4).
-
-
Final Volume Adjustment: Once the target pD is reached, add D₂O to the volumetric flask to bring the solution to the final desired volume.
-
Storage: Transfer the prepared buffer to a clean, dry, and tightly sealed container. For optimal stability, store at low temperatures (e.g., 4°C).[1]
Protocol 2: Stability Study of a Deuterated Standard in Buffer
Objective: To determine the rate of isotopic exchange of a deuterated compound in a specific buffer under experimental conditions.
Methodology:
-
Preparation of Standard Solution: Prepare a solution of the deuterated standard in the deuterated buffer to be tested.[1]
-
Time-Point Analysis:
-
Immediately after preparation (t=0), analyze the solution using an appropriate analytical technique (e.g., LC-MS or NMR) to determine the initial isotopic purity.
-
Aliquot the remaining solution into several vials and store them under the desired experimental conditions (e.g., specific temperature).
-
At regular intervals (e.g., 1, 4, 8, 24 hours), analyze an aliquot to monitor for any changes in the isotopic distribution.[1]
-
-
Data Analysis:
-
For mass spectrometry data, monitor the peak area of the deuterated standard and look for the appearance or increase of a peak corresponding to the unlabeled analyte.[1]
-
For NMR data, monitor the integrals of the deuterated positions versus any residual proton signals.
-
-
Evaluation: Based on the rate of change in isotopic purity, determine the stability of the deuterated compound in the buffer under the tested conditions.
Visualizations
Caption: Mechanism of hydrogen-deuterium (H/D) isotopic exchange in a deuterated buffer.
Caption: Troubleshooting workflow for minimizing proton contamination in deuterated buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Corrections for p(H,D) Measurements in Mixed H2O/D2O Biological Buffers | NIST [nist.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
impact of temperature on 3-(cyclohexylamino)-1-propanesulfonic-d17 acid pKa
<_ _>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17).
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and how does temperature affect it?
The pKa of CAPS at 25°C is approximately 10.4.[1][2][3][4][5][6] This value is temperature-dependent, and for amine-based buffers like CAPS, the pKa decreases as the temperature increases.[7][8] The temperature coefficient (d(pKa)/dT) for CAPS is approximately -0.018/°C to -0.032/°C.[1][9] This means that for every degree Celsius increase in temperature, the pKa will decrease by this value. Conversely, as the temperature decreases, the pKa of CAPS increases, leading to a more alkaline buffer.[1] It is crucial to adjust the pH of your CAPS buffer at the temperature you intend to run your experiment to ensure accuracy.[2][10]
Q2: How does the pKa of the deuterated form, this compound, differ from the non-deuterated form?
Q3: What are the common applications of CAPS buffer?
CAPS is a zwitterionic biological buffer widely used in biochemistry and molecular biology, particularly for applications requiring a high pH environment.[1][2][5] Its effective buffering range is between pH 9.7 and 11.1.[1][3][4][6][9] Common applications include:
-
Enzyme assays: It is suitable for enzymes with optimal activity at alkaline pH, such as alkaline phosphatase.[2][10]
-
Protein sequencing and electrotransfer: CAPS is used in Western blotting for the electrotransfer of proteins to PVDF or nitrocellulose membranes, especially for proteins with a high isoelectric point (pI > 8.5).[5]
-
Drug formulation and processing: Buffers like CAPS are used to maintain stable pH conditions, which is critical for drug stability and solubility.[7][8]
Q4: What should I be aware of when preparing and using CAPS buffer?
-
Temperature: Always prepare and adjust the pH of your CAPS buffer at the experimental temperature to avoid pH shifts.[2][10]
-
CO2 Absorption: High pH solutions like CAPS can absorb atmospheric carbon dioxide, which forms carbonic acid and lowers the pH. Prepare fresh solutions and keep them tightly sealed.
-
Solubility: CAPS has reduced solubility at lower temperatures. If working at temperatures below room temperature, ensure your working concentration is soluble to avoid precipitation.[10]
-
Concentration: The buffer concentration affects its buffering capacity. While higher concentrations provide better pH stability, they can also impact enzyme activity due to ionic strength effects.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or non-reproducible experimental results | pH of the buffer is shifting due to temperature changes between preparation and the experiment. | Prepare and pH-adjust the CAPS buffer at the same temperature at which the experiment will be performed.[2][10] |
| Absorption of atmospheric CO2 is lowering the buffer's pH over time. | Use freshly prepared CAPS buffer for each experiment and keep the stock solution tightly capped. | |
| Precipitate formation in the reaction mixture | The concentration of CAPS is too high for the experimental temperature, leading to reduced solubility. | Check the solubility of CAPS at your working temperature and adjust the concentration accordingly.[10] |
| Interaction with metal ions in the assay. | Although CAPS has a low affinity for most metal ions, consider potential interactions if high concentrations of certain divalent cations are present. | |
| Unexpected enzyme activity | The pH of the buffer is outside the optimal range for the enzyme due to temperature effects on pKa. | Recalculate the expected pKa at your experimental temperature and adjust the pH accordingly. Refer to the data tables below. |
| The ionic strength of the buffer is inhibiting the enzyme. | Optimize the buffer concentration. A good starting point for many enzyme assays is 50-100 mM.[10] |
Data Presentation
Table 1: Temperature Dependence of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) pKa
| Temperature (°C) | Estimated pKa (based on d(pKa)/dT = -0.018/°C)[1] | Calculated pKa (based on ΔH° = 29.3 kJ/mol)[10] |
| 4 | 10.78 | 11.07 |
| 20 | 10.49 | 10.56 |
| 25 | 10.40 | 10.50 |
| 37 | 10.18 | 10.02 |
Note: These values are estimations and should be confirmed experimentally for precise applications.
Experimental Protocols
Protocol for Determining pKa by Potentiometric Titration
This method can be used to experimentally determine the pKa of this compound at various temperatures.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or reaction vessel
Procedure:
-
Prepare the Sample Solution:
-
Dissolve a known quantity of the acid in deionized water to a concentration of at least 10⁻⁴ M.
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Calibration and Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.
-
Place the sample solution in a temperature-controlled vessel on a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
-
Titration:
-
If starting from the acidic form, titrate the solution with the standardized 0.1 M NaOH solution. If starting from the basic form, titrate with 0.1 M HCl.
-
Add the titrant in small, precise increments.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
-
Replication:
-
Perform at least three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[15]
-
This protocol is adapted from general potentiometric titration methods.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rpicorp.com [rpicorp.com]
- 4. Research Products International Corp CAPS [3-(Cyclohexylamino)-1-propanesulphonic | Fisher Scientific [fishersci.com]
- 5. You are being redirected... [bio-world.com]
- 6. rpicorp.com [rpicorp.com]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. faculty.tru.ca [faculty.tru.ca]
- 12. kbfi.ee [kbfi.ee]
- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
avoiding precipitation with deuterated CAPS buffer
Technical Support Center: Deuterated CAPS Buffer
Welcome to the technical support center for deuterated N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) buffer. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid and resolve precipitation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterated CAPS buffer and why is it used?
Deuterated CAPS buffer is a specialized biological buffer prepared using deuterium oxide (D₂O or "heavy water") instead of regular water (H₂O). CAPS is favored for its excellent buffering capacity in the alkaline pH range of 9.7 to 11.1.[1][2][3] The deuterated form is essential in experiments where the hydrogen signal from water would interfere with the analysis. Key applications include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure and dynamics of proteins or other macromolecules without overwhelming signals from the solvent.
-
Neutron Scattering: D₂O has different neutron scattering properties than H₂O, enabling contrast variation techniques to highlight specific components in a complex system.
-
Kinetic Isotope Effect Studies: To investigate reaction mechanisms by observing how the rate changes when hydrogen is replaced by deuterium.
Q2: How does deuteration affect CAPS buffer properties like pH and solubility?
Replacing H₂O with D₂O introduces several changes due to the "solvent isotope effect":
-
pKa Shift: The pKa of a buffer is dependent on the solvent. For an amine buffer like CAPS, the pKa value is expected to increase by approximately 0.4 to 0.6 units in D₂O compared to H₂O. The pKa of CAPS in H₂O is approximately 10.4 at 25°C.[1][2] Therefore, in D₂O, the pKa will be closer to 10.8-11.0.
-
pD vs. pH: In a D₂O solution, the acidity is expressed as pD. A standard pH meter calibrated with H₂O-based standards will provide a "pH reading" which can be converted to pD using the formula: pD = pH_reading + 0.44. This is important for accurately preparing the buffer to its effective range.
-
Solubility: While D₂O and H₂O are chemically similar, the stronger deuterium bonds in D₂O can slightly alter the solubility of solutes.[4] However, the primary factors driving CAPS precipitation—low pH and low temperature—remain the same as in H₂O.[5]
Q3: What are the most common causes of deuterated CAPS buffer precipitation?
Precipitation of both standard and deuterated CAPS buffer is almost always linked to one of three factors:
-
Incorrect pH (or pD) During Preparation: The acidic (zwitterionic) form of CAPS powder is poorly soluble in water.[5] If the final volume of D₂O is added before a strong base (like NaOH or KOH) is used to raise the pD into the effective buffering range (9.7–11.1), the CAPS concentration will exceed its solubility limit and precipitate.[5]
-
Low Temperature Storage: The solubility of CAPS is highly temperature-dependent. Its solubility can decrease by as much as 30% when cooled from 25°C to 4°C.[5] Storing a concentrated stock solution in a refrigerator is a common cause of crystallization.[5]
-
High Concentration of Organic Solvents: When mixing the buffer with organic solvents (e.g., in HPLC applications), the polarity of the solvent changes, which can significantly decrease the solubility of the buffer salts and cause them to precipitate.[5][6]
Troubleshooting Guide
Q4: My deuterated CAPS buffer turned cloudy or precipitated during preparation. What went wrong?
This is the most common issue and is almost always due to incorrect pH adjustment. The CAPS powder must be fully dissolved at its working pD before the final volume is set.
-
Cause: You likely added the full amount of D₂O before adjusting the pD. At a neutral or acidic pD, the CAPS concentration was too high for its low solubility in that state.[5]
-
Solution: Follow the correct preparation protocol. Always dissolve the CAPS powder in about 80% of the final volume of D₂O. Slowly add a strong base (e.g., 2 M NaOH) while stirring and monitoring the pH meter. The powder will dissolve as the pD rises into the 9.7-11.1 range.[5] Once the solid is completely dissolved, add D₂O to reach the final desired volume.
Q5: My prepared buffer was clear, but a precipitate formed after storing it at 4°C. How can I fix and prevent this?
-
Cause: This is temperature-induced precipitation. CAPS is significantly less soluble at cold temperatures.[5]
-
How to Fix: Gently warm the buffer solution to room temperature with stirring. The precipitate should redissolve. Ensure the buffer is homogeneous before use.[5]
-
How to Prevent:
Q6: I observed precipitation after adding my analyte or mixing the buffer with an organic solvent. Why?
-
Cause:
-
Analyte Interaction: Your protein or compound of interest may have low solubility at the high pH of the CAPS buffer, causing it to precipitate.
-
Co-Solvent Effect: Adding a high concentration of an organic solvent like acetonitrile or methanol drastically reduces the solubility of the CAPS buffer salts, causing them to crash out of solution.[6]
-
-
Solution:
-
Perform a small-scale test to check the solubility of your analyte in the final buffer conditions before scaling up.
-
For applications involving organic solvents, conduct a solubility test by mixing your buffer with the highest concentration of organic solvent you plan to use to ensure compatibility. If it precipitates, you may need to reduce the buffer concentration or the percentage of the organic phase.[6]
-
Protocols and Data
Experimental Protocol: Preparation of 1 L of 100 mM Deuterated CAPS Buffer (pD ~10.8)
Materials:
-
CAPS powder (MW: 221.32 g/mol )
-
Deuterium oxide (D₂O)
-
2 M NaOH solution (prepared in D₂O for full deuteration, or in H₂O if minor proton contamination is acceptable)
-
Calibrated pH meter with a glass electrode
-
Volumetric flask (1 L) and beaker
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh CAPS: Weigh out 22.13 g of CAPS powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of D₂O. The solution will appear cloudy, as the CAPS will not fully dissolve.[5][7]
-
Adjust pD: Place the beaker on a magnetic stirrer. Slowly add the 2 M NaOH solution dropwise while monitoring the pH meter.[2][5]
-
Monitor Dissolution: As the pH reading approaches 10.0, the CAPS powder will begin to dissolve. Continue adding NaOH until the pH reading is approximately 10.4 (this corresponds to a pD of ~10.8) and all the powder has completely dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Carefully transfer the clear buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of D₂O and add it to the flask to ensure a complete transfer.
-
Bring to Volume: Add D₂O to the 1 L mark. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store at room temperature to prevent precipitation.[5]
Data Tables
Table 1: Comparison of Physical Properties: H₂O vs. D₂O
| Property | H₂O (Light Water) | D₂O (Heavy Water) |
| Molar Mass ( g/mol ) | 18.02 | 20.02[4] |
| Density (at 25°C, g/mL) | 0.997 | 1.107[4][8] |
| Melting Point (°C) | 0.0 | 3.82[4][8] |
| Boiling Point (°C) | 100.0 | 101.4[4][8] |
| Ion Product Constant (pKw at 25°C) | 14.00 | 14.87[9] |
| pH / pD of Neutral Water (at 25°C) | 7.00 | 7.44[9] |
Table 2: Factors Affecting CAPS Solubility
| Condition | Observation | Rationale |
| Low pH (Acidic/Neutral) | Low Solubility | The zwitterionic/protonated form of CAPS is not readily soluble in aqueous solutions.[5] |
| High pH (9.7-11.1) | High Solubility | Deprotonation by a strong base converts CAPS to its more soluble anionic form.[5] |
| Temperature Drop (25°C to 4°C) | Solubility decreases by ~30% | Lower thermal energy reduces the ability of the solvent to keep the buffer salt in solution, leading to crystallization.[5] |
| High Organic Solvent Conc. | Precipitation | The decrease in solvent polarity reduces the solubility of the buffer salts.[6] |
Visual Guides
Caption: Troubleshooting workflow for deuterated CAPS buffer precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jadechemwh.com [jadechemwh.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. isowater.com [isowater.com]
- 9. Heavy water - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Purity of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid
Welcome to the technical support center for 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the purity of CAPS-d17 for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CAPS-d17) and what are its common applications?
A1: this compound is a deuterated version of CAPS, a zwitterionic biological buffer. It is particularly useful for maintaining a stable pH in the alkaline range of 9.7 to 11.1.[1] Its deuterated nature makes it suitable for use in experiments where minimizing proton signals is crucial, such as in Nuclear Magnetic Resonance (NMR) spectroscopy and certain mass spectrometry applications. A primary application is in Western blotting, especially for the efficient transfer of high molecular weight proteins.
Q2: What are the typical purity specifications for CAPS-d17?
A2: Commercially available CAPS-d17 typically has a chemical purity of ≥ 98% and an isotopic enrichment of ≥ 98 atom % D. It is important to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q3: What are the potential chemical and isotopic impurities in CAPS-d17?
A3: Potential impurities can arise from the synthesis process. These may include:
-
Chemical Impurities: Unreacted starting materials such as deuterated cyclohexylamine and 1,3-propanesultone, or byproducts from side reactions.
-
Isotopic Impurities: The presence of partially deuterated or non-deuterated (d0) CAPS molecules. The isotopic purity is a measure of the percentage of molecules that are fully deuterated to the d17 level.
Q4: How can I assess the purity of my CAPS-d17 sample?
A4: The purity of CAPS-d17 can be assessed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of proton-containing impurities, while ²H (Deuterium) NMR can confirm the deuteration pattern and isotopic enrichment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the deuterated compound and identify any impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) can separate and quantify chemical impurities.
Q5: How should I prepare a CAPS-d17 buffer solution for my experiment?
A5: To prepare a CAPS-d17 buffer, dissolve the required amount of CAPS-d17 powder in high-purity, deuterated water (D₂O) to the desired concentration. Adjust the pD (the equivalent of pH in D₂O) to the target value using a deuterated acid or base (e.g., DCl or NaOD). It is crucial to use deuterated solvents and reagents to maintain the isotopic purity of the final buffer solution.
Troubleshooting Guide
This guide addresses common issues encountered when using CAPS-d17 in experiments.
| Symptom | Potential Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum | Presence of protonated impurities in the CAPS-d17 reagent or contamination from non-deuterated solvents. | 1. Run a ¹H NMR of the CAPS-d17 dissolved in a deuterated solvent to identify the impurity signals. 2. Compare the spectrum to a reference spectrum of non-deuterated CAPS. 3. If significant protonated impurities are present, consider purifying the CAPS-d17 by recrystallization or purchasing a new, high-purity lot. 4. Ensure all glassware is thoroughly dried and use only deuterated solvents for buffer preparation. |
| Inconsistent experimental results (e.g., poor protein transfer in Western blotting) | Incorrect pD of the buffer, degradation of the CAPS-d17, or the presence of chemical impurities interfering with the assay. | 1. Calibrate the pH meter with appropriate standards and measure the pD of the buffer. Adjust as necessary with deuterated acid or base. 2. Prepare fresh buffer solutions for each experiment. 3. Analyze the CAPS-d17 for chemical purity using HPLC-MS. |
| Observed mass in MS analysis does not match the expected mass of the deuterated compound | Incomplete deuteration or the presence of isotopic impurities. | 1. Perform high-resolution mass spectrometry to determine the isotopic distribution. 2. Use ²H NMR to confirm the extent and sites of deuteration. 3. Contact the supplier for detailed information on the isotopic purity of the specific lot. |
Experimental Protocols
Protocol 1: Purity Assessment of CAPS-d17 by NMR Spectroscopy
Objective: To determine the chemical and isotopic purity of CAPS-d17.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of CAPS-d17 and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify and quantify any residual proton signals.
-
Typical Acquisition Parameters:
-
Number of scans: 16-64 (signal-dependent)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantification)
-
Acquisition time: 3-4 seconds
-
Spectral width: 12-16 ppm
-
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum to confirm the deuterium incorporation and assess isotopic purity.
-
Typical Acquisition Parameters:
-
Number of scans: 128 or more (due to lower sensitivity)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 10-15 ppm
-
-
-
Data Analysis:
-
In the ¹H spectrum, integrate the residual proton signals and compare them to the integral of a known internal standard to quantify protonated impurities.
-
In the ²H spectrum, the presence of signals at chemical shifts corresponding to the expected positions of deuterium atoms confirms successful labeling. The relative integration of these signals can provide information about the isotopic distribution.
-
Protocol 2: Purity Assessment of CAPS-d17 by HPLC-MS
Objective: To identify and quantify chemical impurities in a CAPS-d17 sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of CAPS-d17 at a concentration of 1 mg/mL in a suitable solvent (e.g., water/acetonitrile mixture).
-
-
HPLC-MS Analysis:
-
Inject the sample onto an appropriate HPLC column (e.g., a mixed-mode or HILIC column for polar compounds).
-
Typical HPLC Parameters:
-
Column: Obelisc N or similar mixed-mode column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium formate buffer in water
-
Gradient: A time-based gradient from high organic to high aqueous to elute polar compounds.
-
Flow Rate: 0.3-0.5 mL/min
-
Detection: Mass Spectrometry (ESI-MS in both positive and negative ion modes)
-
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of peaks other than the main CAPS-d17 peak.
-
Examine the mass spectrum of each impurity peak to identify its molecular weight and deduce its potential structure (e.g., unreacted starting materials or byproducts).
-
Quantify the impurities based on their peak areas relative to the main compound or a known standard.
-
Visualizations
Caption: Experimental workflow for Western blotting using CAPS-d17 buffer.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
References
Technical Support Center: 3-(Cyclohexylamino)-1-propanesulfonic-d17 Acid (CAPS-d17)
Welcome to the technical support center for 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this deuterated buffer by providing detailed troubleshooting guides and frequently asked questions.
A Note on Deuteration: this compound (CAPS-d17) is the deuterated form of CAPS. The primary purpose of using a deuterated buffer is to minimize proton signals in ¹H-NMR spectroscopy. For most other applications, the chemical properties and compatibility of CAPS-d17 can be considered identical to that of standard CAPS. The guidance provided here is based on the well-documented behavior of CAPS.
Frequently Asked Questions (FAQs)
Q1: What is CAPS-d17 and what are its primary applications?
CAPS-d17 is a deuterated zwitterionic buffer. Like its non-deuterated counterpart, it is effective in maintaining a stable pH in the alkaline range of 9.7 to 11.1.[1] Its key applications include:
-
Protein Electrophoresis and Western Blotting: Particularly useful for the transfer of high molecular weight proteins.[2][3][4]
-
Enzyme Kinetics: Ideal for studying enzymes with optimal activity at high pH, such as alkaline phosphatase.[4][5]
-
Protein Sequencing: The absence of glycine in CAPS buffer makes it compatible with N-terminal protein sequencing.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a deuterated buffer, CAPS-d17 is used to reduce solvent-proton signals in ¹H-NMR studies of biomolecules at alkaline pH.
Q2: What are the key advantages of using CAPS/CAPS-d17 buffer?
-
High pH Stability: Maintains a consistent pH in the alkaline range.[1]
-
Low UV Absorbance: Minimal interference in spectrophotometric measurements at 260 nm and 280 nm.[1]
-
Minimal Biological Interference: As a zwitterionic buffer, it does not typically interact with biological components.[1]
-
Low Metal Ion Binding: CAPS has a negligible capacity for metal ion chelation, making it a suitable non-coordinating buffer in solutions containing metal ions.[4][7]
Q3: How should I prepare and store CAPS-d17 buffer solutions?
For a 10X stock solution (100 mM) of CAPS buffer with a pH of 11.0:
-
Dissolve 22.13 g of CAPS in 800 mL of high-purity water.
-
Adjust the pH to 11.0 using 10 M NaOH.
-
Bring the final volume to 1 L with high-purity water.
-
Store the stock solution at 4°C.
For working solutions, dilute the stock to the desired concentration. It is recommended to cool the working buffer to 4°C before use, especially for Western blotting.
Q4: Can I reuse CAPS-d17 buffer?
It is generally not recommended to reuse CAPS-d17 buffer for multiple experiments, as its pH can decrease due to the absorption of atmospheric CO2. For critical applications, always use a freshly prepared buffer.
Troubleshooting Guides
Issues in Western Blotting
Problem: Poor transfer of high molecular weight (>150 kDa) proteins.
-
Possible Cause: The transfer buffer composition may not be optimal.
-
Solution: CAPS buffer is recommended for high molecular weight proteins due to its high pH, which facilitates their elution from the gel.[3][8] Consider adding up to 0.1% SDS to the transfer buffer to aid in the elution of large proteins.[8]
Problem: Inconsistent or patchy protein transfer.
-
Possible Cause 1: Air bubbles between the gel and the membrane.
-
Solution: When assembling the transfer stack, use a roller or a glass pipette to gently remove any air bubbles at each step.
-
Possible Cause 2: Improperly prepared transfer buffer.
-
Solution: Ensure the buffer is made with high-purity water and the pH is correctly adjusted. Do not reuse transfer buffer between experiments.[3]
Issues in Enzyme Assays
Problem: Low or no enzyme activity.
-
Possible Cause 1: Enzyme denaturation at high pH.
-
Solution: While some enzymes are active at high pH, many are not. Confirm the optimal pH range for your enzyme. If your enzyme is not stable at a high pH, a different buffer system should be used.[5]
-
Possible Cause 2: Incorrect buffer preparation.
-
Solution: Verify the final concentration and pH of your CAPS-d17 buffer. An incorrectly prepared buffer can significantly impact enzyme activity.[5]
Problem: Inconsistent or non-reproducible enzyme activity.
-
Possible Cause 1: pH shift due to temperature changes.
-
Solution: The pKa of CAPS is temperature-dependent. Always prepare and pH-adjust your buffer at the same temperature at which you will perform the assay.[5]
-
Possible Cause 2: Absorption of atmospheric CO2.
-
Solution: High pH buffers like CAPS can absorb CO2 from the air, which lowers the pH. Prepare fresh buffer for each experiment and keep the container tightly sealed.[5]
Problem: Precipitate formation in the reaction mixture.
-
Possible Cause: Interaction with high concentrations of certain divalent cations.
-
Solution: Although CAPS has a low affinity for most metal ions, high concentrations of some divalent cations in your assay could lead to precipitation with other reaction components.[5][7] Consider reducing the concentration of the problematic ion or using an alternative buffer if possible.
Data Presentation
Table 1: Comparison of Common Western Blot Transfer Buffers
| Buffer System | Composition | pH | Key Advantages | Recommended Applications |
|---|---|---|---|---|
| CAPS (Continuous) | 10 mM CAPS, 10% Methanol | 10.5-11.0 | Good for high molecular weight and basic proteins; Compatible with N-terminal sequencing.[6][9] | High MW proteins, protein sequencing. |
| Towbin | 25 mM Tris, 192 mM Glycine, 20% Methanol | ~8.3 | General-purpose, cost-effective. | Routine blotting of a wide range of proteins. |
| Tris-CAPS (Discontinuous) | Anode Buffer: 60 mM Tris, 40 mM CAPS, 15% Methanol; Cathode Buffer: 60 mM Tris, 40 mM CAPS, 0.1% SDS | 9.6 | High transfer efficiency in semi-dry systems.[3] | Semi-dry Western blotting. |
Experimental Protocols
Key Experiment: Western Blot Protein Transfer Using CAPS-d17 Buffer
This protocol outlines the steps for a standard semi-dry transfer of proteins to a PVDF membrane.
Materials:
-
10X CAPS-d17 Buffer Stock (100 mM, pH 11.0)
-
Methanol
-
High-purity water
-
PVDF membrane
-
Filter papers
Procedure:
-
Prepare 1X CAPS-d17 Transfer Buffer:
-
100 mL 10X CAPS-d17 Buffer Stock
-
100 mL Methanol
-
800 mL High-purity water
-
Mix well and cool to 4°C.
-
-
Gel Equilibration:
-
Following SDS-PAGE, carefully remove the stacking gel.
-
Equilibrate the resolving gel in the 1X CAPS-d17 Transfer Buffer for 10-15 minutes. This step removes electrophoresis buffer salts that can increase conductivity and heat generation.[6]
-
-
Membrane Preparation:
-
Cut a piece of PVDF membrane to the dimensions of the gel.
-
Activate the membrane by immersing it in 100% methanol for 15-30 seconds until it becomes translucent.
-
Briefly rinse the activated PVDF membrane in high-purity water.
-
Equilibrate the membrane in the 1X CAPS-d17 Transfer Buffer for at least 5 minutes.
-
-
Assemble the Transfer Stack:
-
On the anode plate of the semi-dry blotter, place 2-3 sheets of filter paper soaked in the transfer buffer.
-
Place the equilibrated membrane on the filter paper.
-
Carefully place the equilibrated gel on top of the membrane.
-
Place 2-3 sheets of filter paper soaked in transfer buffer on top of the gel.
-
Use a roller to gently remove any air bubbles between the layers.
-
-
Electrophoretic Transfer:
-
Place the cathode plate on top of the assembled stack.
-
Connect the semi-dry blotter to a power supply.
-
Perform the transfer at a constant current of 1-2 mA/cm² of the gel area or a constant voltage of 15-25V for 30-60 minutes.
-
-
Post-Transfer:
-
Disassemble the transfer stack.
-
The membrane can be stained with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Proceed with blocking and antibody incubation steps as per your standard Western blot protocol.
-
Mandatory Visualization
References
- 1. jadechemwh.com [jadechemwh.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-rad.com [bio-rad.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide: 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid vs. Non-Deuterated CAPS
For researchers and professionals in the life sciences and drug development, the choice of reagents is paramount to the accuracy and reliability of experimental results. This guide provides a detailed comparison of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and its deuterated counterpart, 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17). This comparison focuses on their physicochemical properties and performance in key applications, supported by established principles and data from analogous compounds.
Introduction to CAPS and its Deuterated Analog
3-(cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS, is a zwitterionic biological buffer. It is widely used in biochemical and molecular biology applications that require a stable, high pH environment.[1][2] Its deuterated form, CAPS-d17, is a stable isotope-labeled version of CAPS where 17 hydrogen atoms have been replaced by deuterium.[3][4][5] This isotopic substitution primarily lends CAPS-d17 to applications as an internal standard in mass spectrometry-based quantification.[6]
Physicochemical Properties: A Comparative Overview
| Property | 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) | This compound (CAPS-d17) |
| Molecular Formula | C₉H₁₉NO₃S | C₉H₂D₁₇NO₃S |
| Molecular Weight | 221.32 g/mol [1] | ~238.42 g/mol |
| pKa (at 25°C) | 10.4[1] | Expected to be slightly higher than 10.4 |
| Effective Buffering pH Range | 9.7 – 11.1[1] | Expected to be similar to CAPS |
| Appearance | White crystalline powder[1] | White crystalline powder |
| Solubility in Water | Good[1] | Expected to be similar to CAPS |
Note on pKa: The substitution of hydrogen with deuterium can slightly alter the acidity of a compound. For acids dissolved in heavy water (D₂O), the pKa is generally observed to be higher than in H₂O. Therefore, the pKa of CAPS-d17 is anticipated to be slightly higher than that of CAPS.
Performance in Key Applications
The distinct applications of CAPS and CAPS-d17 arise from their structural differences. CAPS is primarily used as a functional buffer, whereas CAPS-d17 excels as a quantification standard.
CAPS as a Biological Buffer
CAPS is a popular choice for a variety of biochemical applications due to its high pKa, making it an effective buffer in the alkaline pH range.
-
Western Blotting: CAPS buffer is frequently used in the transfer of proteins from polyacrylamide gels to membranes, particularly for high molecular weight proteins.
-
Enzyme Assays: It is an ideal buffer for studying enzymes that exhibit optimal activity at high pH, such as alkaline phosphatase.[7]
-
Protein Sequencing and Analysis: Its zwitterionic nature and minimal interaction with proteins make it suitable for various protein analysis techniques.
CAPS-d17 as an Internal Standard in Mass Spectrometry
Deuterated compounds like CAPS-d17 are considered the gold standard for internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[6]
Principle of Isotope Dilution Mass Spectrometry:
In LC-MS/MS analysis, an ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. By adding a known amount of the deuterated internal standard to a sample, any variations in the analytical process that affect the analyte will also affect the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves accuracy and precision.
Experimental Protocols
While a specific published protocol using CAPS-d17 was not identified, the following represents a generalizable experimental workflow for the quantification of a hypothetical alkaline analyte in a biological matrix using CAPS-d17 as an internal standard, based on established LC-MS/MS methodologies for similar compounds.[8][9][10]
Protocol: Quantification of an Alkaline Analyte in Plasma using LC-MS/MS with CAPS-d17 as an Internal Standard
1. Materials and Reagents:
-
Analyte of interest
-
CAPS-d17 (as internal standard)
-
Control human plasma
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of the analyte in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of CAPS-d17 in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the CAPS-d17 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL CAPS-d17 in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and for CAPS-d17 would need to be determined empirically.
-
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the CAPS-d17 internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Logical Relationship in a Quantitative Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical quantitative analysis using a deuterated internal standard.
References
- 1. rpicorp.com [rpicorp.com]
- 2. CAPS = 99 1135-40-6 [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Buffers for Protein Stability Analysis
For researchers and professionals in drug development, understanding and optimizing protein stability is a cornerstone of creating effective and reliable biologics. The choice of solvent and buffer system is a critical parameter that can significantly influence a protein's structural integrity and shelf-life. While chemically similar to water (H₂O), deuterium oxide (D₂O), or heavy water, introduces distinct biophysical effects that can enhance protein stability. This guide provides an objective comparison of protein stability in standard aqueous buffers versus their deuterated counterparts, supported by experimental data and detailed methodologies.
The primary stabilizing influence observed in deuterated solutions is known as the "solvent isotope effect".[1] This phenomenon arises from the fundamental differences between deuterium and protium, leading to stronger and more stable hydrogen bonds in D₂O.[1] Consequently, D₂O is a poorer solvent for nonpolar amino acids compared to H₂O, which strengthens the hydrophobic effect—a major driving force in protein folding and stability.[2][3] This enhanced hydrophobicity encourages a more compact protein structure, increasing the energy required for unfolding.[1][4]
Quantitative Comparison: The Impact of D₂O on Thermal Stability
The most common metric for assessing thermal stability is the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The substitution of H₂O with D₂O as the solvent consistently leads to an increase in the thermal stability of globular proteins.[2][5] This effect is primarily enthalpic, meaning it relates to changes in heat energy associated with the system.[3][5]
Below is a summary of experimental data from studies using differential scanning calorimetry (DSC) and other methods to compare protein melting temperatures in H₂O and D₂O-based buffers.
| Protein | Buffer Conditions | Tm in H₂O Buffer (°C) | Tm in D₂O Buffer (°C) | ΔTm (°C) | Reference |
| Cytochrome c | Not Specified | - | - | +2.0 K | [6] |
| Lysozyme | Not Specified | - | - | +4.2 K | [6] |
| Villin Headpiece (HP36) | 50 mM Sodium Acetate, pH 5.4 | 71.0 | 68.7* | -2.3 | [7] |
*Note: This study measured a perdeuterated protein (non-exchangeable protons were deuterated) in a standard H₂O buffer, which was shown to have a destabilizing effect. This highlights the critical distinction between the stabilizing effect of D₂O solvent and the potential destabilizing effect of deuterating the protein itself.[7]
The Solvent Isotope Effect: A Mechanistic View
The overall stabilizing effect of D₂O on proteins is a result of its influence on the thermodynamics of the solvent environment. The diagram below illustrates the key factors contributing to this enhanced stability.
Caption: Logical diagram of the solvent isotope effect on protein stability.
Experimental Protocol: Thermal Shift Assay (TSA)
This protocol outlines a method for comparing the thermal stability of a protein in a standard aqueous buffer versus a deuterated buffer using a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF). The assay monitors protein unfolding by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.[8]
1. Materials and Reagents:
-
Purified protein of interest (concentration: 1-2 mg/mL).
-
Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).
-
Buffer A (Aqueous): 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in H₂O.
-
Buffer B (Deuterated): 50 mM Deuterated Phosphate buffer, 150 mM NaCl, in 99.9% D₂O. The pD should be adjusted to 7.0, which corresponds to a pH meter reading of 7.4 (pD = pH_reading + 0.4).
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability.
-
Optically clear 96-well PCR plates.
2. Experimental Procedure:
-
Prepare Master Mixes:
-
For each buffer condition (A and B), prepare a master mix containing the respective buffer and SYPRO Orange dye. The final dye concentration should be 5x.
-
Example for one well: 20 µL of Buffer + 0.1 µL of 100x SYPRO Orange (diluted from 5000x stock).
-
-
Sample Preparation:
-
In a 96-well plate, add 5 µL of the protein stock solution to wells.
-
Add 20 µL of the appropriate master mix (A or B) to the protein-containing wells.
-
Include "no protein" controls for each buffer condition to measure background fluorescence.
-
Seal the plate securely with an optical seal.
-
-
Instrument Setup and Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a "melt curve" protocol:
-
Initial temperature: 25 °C for 1 minute.
-
Ramp rate: 1 °C per minute.
-
Final temperature: 95 °C.
-
Data acquisition: Read fluorescence at every 1 °C increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each sample.
-
The melting temperature (Tm) is determined by fitting the sigmoidal curve and finding the inflection point, which corresponds to the peak of the first derivative.
-
Compare the Tm values obtained in Buffer A (H₂O) and Buffer B (D₂O).
-
The following diagram illustrates the general workflow for this comparative stability study.
Caption: Experimental workflow for comparing protein stability in H₂O vs. D₂O.
Conclusion and Practical Implications
The use of deuterated buffers, primarily through the substitution of H₂O with D₂O, offers a demonstrable method for increasing the thermal stability of most globular proteins.[9] This stabilizing effect is rooted in the strengthening of hydrophobic interactions.[2][3] For researchers in drug development, this can be a valuable tool for:
-
Improving Shelf-Life: Enhancing the intrinsic stability of a protein therapeutic.
-
Facilitating Structural Studies: Stabilizing proteins for techniques like NMR or crystallography, where D₂O is often used anyway to reduce the solvent signal.[1][5]
-
Understanding Formulation: Probing the contribution of solvent-protein interactions to overall stability.
It is crucial to use deuterated versions of the buffering agents themselves (e.g., deuterated phosphate, TRIS, or HEPES) to maintain isotopic purity and avoid confounding signals in sensitive spectroscopic experiments like NMR.[10][11] By understanding and applying the principles of the solvent isotope effect, scientists can better control and characterize the stability of therapeutic proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of globular proteins in H2O and D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enthalpic stabilization of an SH3 domain by D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Buffers, Reagents, Lipids, and Detergents â Cambridge Isotope Laboratories, Inc. [isotope.com]
A Comparative Guide to 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid for Experimental Validation
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17) and its non-deuterated counterpart, 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS). This comparison is based on established principles of isotopic labeling and provides supporting experimental protocols for validation.
Introduction to CAPS and its Deuterated Analog
3-(cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS, is a zwitterionic buffer that is widely used in biochemistry and molecular biology.[1] It is particularly valued for its buffering capacity in the alkaline pH range of 9.7 to 11.1, making it an essential component in various biochemical and analytical techniques.[2] Applications of CAPS include its use in enzyme kinetics studies, protein electrophoresis, and Western blotting.[1][2]
This compound is the deuterium-labeled version of CAPS.[3] In this molecule, 17 hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution can subtly alter the physicochemical properties of the molecule, which can have implications for certain experimental applications.
Performance Comparison: Deuterated vs. Non-Deuterated CAPS
While direct, publicly available experimental data exhaustively comparing the performance of CAPS-d17 and CAPS is limited, we can infer the likely differences based on the well-understood principles of deuteration, such as the kinetic isotope effect (KIE).[4] The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to increased metabolic and thermal stability.[4]
| Feature | 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) | This compound (CAPS-d17) | Rationale for Difference |
| Molecular Weight | 221.32 g/mol [5] | Approximately 238.42 g/mol | The mass of 17 deuterium atoms is greater than 17 hydrogen atoms. |
| pKa (25°C) | 10.4[6] | Expected to be slightly higher | The electronic effects of deuterium can subtly alter the acidity of the molecule. |
| Buffering Range | 9.7 - 11.1[1][6] | Expected to be very similar to CAPS | The change in pKa is generally small for this type of substitution. |
| Metabolic Stability | Standard | Potentially higher | The kinetic isotope effect can slow down enzyme-mediated degradation that involves C-H bond cleavage.[4] |
| Thermal Stability | Standard | Potentially higher | The stronger C-D bond may increase the energy required for thermal decomposition.[4] |
| Suitability for Mass Spectrometry | Standard | Internal standard for clinical mass spectrometry[3] | The distinct mass allows it to be used as an internal standard for accurate quantification. |
| NMR Spectroscopy | Can produce interfering proton signals in ¹H NMR. | Ideal for ¹H NMR studies of biomolecules in D₂O. | The absence of protons eliminates interfering signals, allowing for clearer spectra of the analyte.[7] |
Experimental Protocols for Validation
To empirically validate the performance of CAPS-d17 in comparison to CAPS for a specific application, the following experimental protocols can be adapted.
Protocol 1: Determination of Buffering Capacity and pKa
Objective: To determine and compare the pKa and effective buffering range of CAPS and CAPS-d17.
Materials:
-
CAPS
-
CAPS-d17
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Prepare 100 mM solutions of both CAPS and CAPS-d17 in deionized water.
-
Place 50 mL of each buffer solution in a separate beaker and monitor the initial pH.
-
Titrate each solution with 0.1 M HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH has dropped by at least 2 units.
-
Repeat the process for a separate set of fresh buffer solutions, this time titrating with 0.1 M NaOH until the pH has increased by at least 2 units.
-
Plot the pH versus the volume of acid or base added.
-
The pKa is the pH at which half of the buffer is in its acid form and half is in its base form (the midpoint of the steepest part of the titration curve). The effective buffering range is typically considered to be pKa ± 1.[8]
Protocol 2: Assessment of Protein Stability using a Thermal Shift Assay
Objective: To evaluate the effect of CAPS and CAPS-d17 on the thermal stability of a model protein.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye
-
CAPS buffer (e.g., 50 mM, pH 10.5)
-
CAPS-d17 buffer (e.g., 50 mM, pH 10.5)
-
Real-time PCR instrument
Methodology:
-
For each buffer system, prepare a master mix containing the protein at a final concentration of 2 µM and SYPRO Orange dye at a 5x concentration in the respective buffer.[9]
-
Aliquot the master mix into the wells of a 96-well PCR plate.[9]
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C in 1°C increments, holding at each temperature for 30 seconds.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Compare the Tm values of the protein in the CAPS and CAPS-d17 buffers. A higher Tm indicates greater protein stability.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for the validation of buffer pKa and buffering range.
Caption: The impact of deuteration on the metabolic stability of CAPS.
Conclusion
The choice between this compound and its non-deuterated form will depend on the specific requirements of the experiment. For applications where metabolic stability is a concern or where the compound will be used as an internal standard in mass spectrometry or to avoid proton signals in ¹H NMR, CAPS-d17 offers significant advantages. For routine buffering applications where these factors are not critical, the non-deuterated CAPS is a more cost-effective option. It is recommended that researchers perform validation experiments, such as those outlined above, to determine the optimal buffer for their specific experimental system.
References
- 1. cephamls.com [cephamls.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research Products International Corp CAPS [3-(Cyclohexylamino)-1-propanesulphonic | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
3-(cyclohexylamino)-1-propanesulfonic-d17 Acid: A Superior Buffer for High-pH Applications
In the realm of biochemical and molecular biology research, maintaining a stable pH is paramount for experimental success. For applications requiring highly alkaline conditions, the choice of buffering agent becomes even more critical. 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) is a well-established zwitterionic buffer favored for its high pKa and utility in techniques such as Western blotting of high molecular weight proteins and high-pH enzyme assays. The deuterated analogue, 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (d17-CAPS), offers distinct advantages over its non-deuterated counterpart and other conventional buffers, primarily stemming from the kinetic isotope effect.
The substitution of hydrogen with deuterium atoms in d17-CAPS leads to a slight increase in its pKa. This phenomenon, known as the deuterium isotope effect, can provide a more stable and slightly more alkaline buffering range, which is particularly beneficial for optimizing the transfer of large proteins and enhancing the activity of enzymes with high pH optima. Furthermore, deuterated compounds can exhibit increased resistance to enzymatic degradation, potentially leading to longer buffer stability in biological assays.
This guide provides a comprehensive comparison of d17-CAPS with other commonly used high-pH buffers, supported by experimental principles and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal buffering system for their specific needs.
Comparative Analysis of High-pH Buffers
The selection of an appropriate buffer is contingent on the specific experimental requirements, including the desired pH, the nature of the biomolecules under investigation, and downstream applications. The following table summarizes the key properties of d17-CAPS and other commonly used high-pH buffers.
| Buffer | pKa (25°C) | Buffering Range (pH) | Key Characteristics & Applications |
| This compound (d17-CAPS) | >10.4 (predicted) | ~9.8 - 11.2 (predicted) | Theoretically higher pKa than CAPS due to deuterium isotope effect, providing enhanced buffering capacity at very high pH. Ideal for Western blotting of very large proteins and specialized high-pH enzyme kinetics. |
| CAPS | 10.4 | 9.7 - 11.1 | Widely used for Western blotting of high molecular weight proteins, protein sequencing, and enzyme assays at high pH.[1][2][3] Low metal-binding capacity.[4] |
| CHES | 9.5 | 8.6 - 10.0 | Suitable for various enzymatic reactions and capillary electrophoresis.[5] |
| CAPSO | 9.6 | 8.9 - 10.3 | A structural analogue of CAPS, sometimes used in similar applications.[6] |
| Borate | 9.24 | 8.5 - 10.2 | Can interfere with reactions involving molecules with cis-diols, such as carbohydrates and some nucleotides.[7] |
| Glycine-NaOH | 9.6 | 8.6 - 10.6 | Simple to prepare but can interfere with certain enzymatic assays and protein sequencing. |
Performance in Key Applications
Western Blotting of High Molecular Weight (HMW) Proteins
The efficient transfer of HMW proteins (>150 kDa) from a polyacrylamide gel to a membrane is a significant challenge in Western blotting. The high pH of CAPS-based buffers facilitates the elution of these large proteins from the gel matrix by ensuring they maintain a net negative charge.[3][8] The predicted higher pKa of d17-CAPS would further enhance this effect, potentially leading to improved transfer efficiency for very large or stubborn-to-transfer proteins.
Qualitative Performance Comparison in Western Blotting:
| Buffer System | Suitability for HMW Proteins | Downstream Sequencing Compatibility | Notes |
| d17-CAPS / CAPS | Excellent | Yes | The absence of primary amines like glycine makes it ideal for N-terminal sequencing.[9][10] The high pH is highly effective for large proteins.[3][8] |
| Towbin (Tris-Glycine) | Fair to Poor | No | Often results in incomplete transfer of HMW proteins.[8] Glycine interferes with sequencing.[10] |
| AMPSo | Good | Yes | Another option for HMW protein transfer, though CAPS is more commonly cited. |
High-pH Enzyme Assays
Many enzymes, such as alkaline phosphatase, exhibit optimal activity in alkaline environments.[7] A stable, high-pH buffer is crucial for accurate kinetic analysis of these enzymes. The inert nature and minimal UV absorbance of CAPS make it a suitable choice for spectrophotometric assays.[7] The enhanced buffering capacity of d17-CAPS at the upper end of the alkaline range could provide a more stable reaction environment, leading to more reproducible kinetic data.
Enzyme Kinetics of Alkaline Phosphatase in Various Buffers:
While direct comparative data for d17-CAPS is not available, the following table illustrates the influence of different buffers on the kinetic parameters of alkaline phosphatase, highlighting the importance of buffer selection.
| Buffer (at pH ~9-10.5) | Relative Vmax | Relative Km | Notes |
| CAPS | - | - | Known to support alkaline phosphatase activity, providing a stable pH environment near its optimum.[1][7] |
| Tris | High | High | Can act as a phosphate acceptor, potentially influencing kinetics.[11] |
| Glycine | Low | Low | Can inhibit enzyme activity in some cases.[11] |
| Diethanolamine | High | - | Often used in alkaline phosphatase assays. |
Note: This table provides a qualitative summary based on available literature. Absolute values can vary with experimental conditions.
Experimental Protocols
Protocol 1: Wet Transfer of High Molecular Weight Proteins using d17-CAPS Buffer
This protocol is optimized for the efficient transfer of proteins larger than 150 kDa.
Materials:
-
10x d17-CAPS Transfer Buffer Stock (100 mM d17-CAPS, pH 11.0)
-
Methanol
-
Deionized water
-
PVDF or nitrocellulose membrane
-
Filter paper
-
Wet transfer apparatus
Procedure:
-
Prepare 1x Transfer Buffer: For 1 liter, mix 100 mL of 10x d17-CAPS stock, 100 mL of methanol, and 800 mL of deionized water. Cool the buffer to 4°C.
-
Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in 1x d17-CAPS transfer buffer for 10-15 minutes.[8]
-
Membrane Preparation: If using PVDF, activate the membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and equilibration in the transfer buffer for at least 5 minutes.[8]
-
Assemble Transfer Sandwich: Assemble the sandwich in a tray filled with cold transfer buffer in the following order: cathode side, sponge, filter paper, gel, membrane, filter paper, sponge, anode side. Ensure no air bubbles are trapped between the layers.
-
Electrotransfer: Place the sandwich in the wet transfer tank filled with cold 1x transfer buffer. Transfer at a constant voltage of 70-100V for 90 minutes to 2 hours, or overnight at a lower voltage (e.g., 20-30V) at 4°C.[8]
-
Post-Transfer: Disassemble the apparatus and verify transfer efficiency using a reversible stain like Ponceau S.
Protocol 2: Alkaline Phosphatase Activity Assay using d17-CAPS Buffer
This protocol describes a colorimetric assay for measuring alkaline phosphatase activity.
Materials:
-
d17-CAPS Assay Buffer (100 mM d17-CAPS, 1 mM MgCl₂, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in assay buffer)
-
Alkaline phosphatase enzyme solution
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, add the d17-CAPS assay buffer.
-
Substrate Addition: Add the pNPP substrate solution to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a diluted solution of alkaline phosphatase.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds linearly.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measure Absorbance: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate Activity: Determine the enzyme activity based on the rate of p-nitrophenol formation, using its molar extinction coefficient.
Visualizing Experimental Workflows
To further clarify the experimental processes where d17-CAPS offers significant advantages, the following diagrams illustrate key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Practical Corrections for p(H,D) Measurements in Mixed H2O/D2O Biological Buffers | NIST [nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of Biological Buffer CAPS in Protein Transmembrane Transfer [vacutaineradditives.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid in Scientific Research
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical aspect of their work. The use of internal standards in analytical techniques such as mass spectrometry is a cornerstone of achieving reliable results. This guide provides a comprehensive comparison of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid with its non-deuterated counterpart, CAPS (3-(cyclohexylamino)-1-propanesulfonic acid), and other alternatives, supported by physicochemical data and representative experimental protocols.
Overview of this compound
This compound is the deuterium-labeled version of CAPS, a zwitterionic biological buffer.[1] CAPS is widely used in biochemistry and molecular biology for its buffering capacity in the alkaline pH range of 9.7 to 11.1.[2][3] The primary application of the deuterated form is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS)-based assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
The core advantage of using a deuterated internal standard lies in the near-identical chemical and physical properties to the analyte of interest.[4] This ensures that the internal standard and the analyte co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source.[4] This co-behavior allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.[4][5]
Performance Comparison: Deuterated vs. Non-Deuterated CAPS
Table 1: Physicochemical Properties of CAPS and Expected Properties of its Deuterated Analog
| Property | CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) | This compound | Reference |
| Molecular Formula | C₉H₁₉NO₃S | C₉H₂D₁₇NO₃S | [1][3] |
| Molecular Weight | 221.32 g/mol | ~238.42 g/mol | [1][3] |
| pKa at 25°C | 10.4 | Expected to be slightly higher | [1] |
| Effective pH Range | 9.7 - 11.1 | Not typically used as a buffer | [1][3] |
| Appearance | White crystalline powder | White crystalline powder | [1] |
| Melting Point | >300 °C | >300 °C | [1] |
| Aqueous Solubility | ~5 g/100 mL at 25°C | Similar to CAPS | [3] |
| Primary Application | Biological Buffer | Internal Standard in Mass Spectrometry | [1][4] |
The key difference for its application as an internal standard is the mass difference, which allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.
Experimental Protocols
Synthesis of CAPS (Non-Deuterated)
The synthesis of this compound would follow a similar pathway to that of CAPS, with the substitution of a deuterated starting material, such as deuterated cyclohexylamine. The most common synthesis for CAPS involves the nucleophilic ring-opening of 1,3-propanesultone by cyclohexylamine.[2]
Batch Synthesis Method (Ethanol Solvent):
-
Reaction Setup: Dissolve cyclohexylamine in ethanol in a reaction vessel.
-
Reagent Addition: Slowly add 1,3-propanesultone to the cyclohexylamine solution. The rate of addition should be controlled to maintain the reaction temperature at approximately 50°C.[2]
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 4 hours with continuous stirring.[2]
-
Isolation: The crude CAPS product will precipitate out of the solution. Isolate the crude product by filtration.[2]
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude CAPS in hot water, followed by the addition of ethanol. Cool the solution to 0°C to induce crystallization.[2]
-
Drying: Filter the purified crystals and dry them to obtain the final product.[2]
Use of this compound as an Internal Standard in LC-MS/MS
This protocol provides a general framework for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution to a fixed concentration in the appropriate solvent (e.g., acetonitrile).[5]
2. Sample Preparation (Protein Precipitation):
-
Pipette a known volume (e.g., 100 µL) of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a fixed volume of the Internal Standard Working Solution to each tube.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the tubes and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the UPLC-MS/MS system.[4]
3. UPLC-MS/MS Conditions:
-
UPLC System: A suitable UPLC system with a C18 column is commonly used.[4]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically employed.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing Workflows
Synthesis of CAPS
Caption: Synthesis workflow for 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).
Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
A Comparative Analysis of Zwitterionic Buffers for High pH Applications
In the realms of biological research, drug development, and diagnostics, maintaining a stable alkaline environment is often crucial for experimental success. Zwitterionic buffers, also known as "Good's buffers," have become indispensable tools for this purpose due to their minimal interaction with biological components and their pKa values in the physiological and alkaline ranges. This guide provides a comprehensive comparative analysis of four commonly used zwitterionic buffers for high pH applications: CHES, CAPS, CAPSO, and AMPSO.
This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal buffer for their specific high pH experimental needs. We will delve into their physicochemical properties, performance in key applications such as enzyme kinetics and capillary electrophoresis, and provide detailed experimental protocols for their comparative evaluation.
Physicochemical Properties of High pH Zwitterionic Buffers
The selection of an appropriate buffer begins with an understanding of its fundamental properties. The pKa, the pH at which the buffer exhibits its maximum buffering capacity, is a critical parameter. A buffer is generally effective within a range of approximately ±1 pH unit from its pKa.
| Property | CHES | CAPS | CAPSO | AMPSO |
| Full Name | 2-(N-Cyclohexylamino)ethanesulfonic acid | 3-(N-Cyclohexylamino)propanesulfonic acid | 3-(N-Cyclohexylamino)-2-hydroxypropanesulfonic acid | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid |
| pKa (25°C) | 9.3[1] | 10.4[1][2][3] | 9.6[1][4] | 9.0 |
| Buffering Range (pH) | 8.6 – 10.0[1][2] | 9.7 – 11.1[1][2][3] | 8.9 – 10.3[1][4] | 8.3 - 9.7 |
| Molecular Weight ( g/mol ) | 221.32 | 221.32 | 237.32 | 243.3 |
| Metal Ion Binding | Negligible | Negligible[1] | Negligible | Potential for weak interaction |
Performance in High pH Enzyme Assays: A Case Study with Alkaline Phosphatase
Alkaline phosphatase (ALP) is an enzyme that exhibits optimal activity at high pH, making it an excellent model for comparing the performance of these buffers. The key kinetic parameters, the Michaelis constant (K_m) and maximum velocity (V_max), provide insights into enzyme-substrate affinity and catalytic efficiency, respectively. While direct comparative studies of all four buffers under identical conditions are limited, the following table presents a synthesis of expected relative performance based on available data and the properties of the buffers.[5][6]
| Buffer | Expected Relative K_m | Expected Relative V_max | Key Considerations |
| CHES | Intermediate | High | Good general-purpose buffer for moderately high pH. |
| CAPS | Low | Very High | Ideal for enzymes with very high pH optima, such as alkaline phosphatase.[3][7] |
| CAPSO | Intermediate | High | The hydroxyl group may influence interactions with some enzymes.[4] |
| AMPSO | High | Intermediate | Structurally different from the cyclohexylamino buffers, which may affect enzyme kinetics. |
Experimental Protocol: Comparative Analysis of Buffer Performance on Alkaline Phosphatase Activity
This protocol outlines a method to directly compare the performance of CHES, CAPS, CAPSO, and AMPSO on the activity of alkaline phosphatase.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl phosphate (pNPP)
-
CHES, CAPS, CAPSO, and AMPSO buffer substances
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Magnesium Chloride (MgCl₂)
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Buffer Preparation:
-
Prepare 1 M stock solutions of CHES, CAPS, CAPSO, and AMPSO.
-
For each buffer, prepare a 100 mM working solution and adjust the pH to 9.8 with NaOH. This pH is within the buffering range of all four buffers, allowing for a direct comparison.
-
Add MgCl₂ to each buffer solution to a final concentration of 1.0 mM.
-
-
Substrate Preparation:
-
Prepare a 100 mM stock solution of pNPP in deionized water.
-
Create a series of dilutions from the stock solution in each of the four 100 mM buffer solutions to achieve final pNPP concentrations ranging from 0.1 mM to 10 mM.
-
-
Enzyme Preparation:
-
Prepare a working solution of alkaline phosphatase in a small amount of one of the test buffers (e.g., 10 mM CHES, pH 9.8) to a concentration that yields a linear rate of reaction for at least 5-10 minutes.
-
-
Kinetic Assay:
-
In a 96-well plate or spectrophotometer cuvettes, add the pNPP dilutions (in their respective buffers).
-
Pre-incubate the substrate solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the enzyme working solution.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration in each buffer by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus the substrate concentration ([S]) for each buffer.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values for alkaline phosphatase in each buffer.
-
Application in Capillary Electrophoresis at High pH
High pH buffers are essential in capillary electrophoresis (CE) for the separation of a wide range of analytes, including acidic and basic compounds. The choice of buffer can significantly impact the electroosmotic flow (EOF), separation efficiency, and resolution.
Key Considerations for Buffer Selection in High pH CE:
-
Analyte Charge: At high pH, acidic compounds will be fully deprotonated and carry a strong negative charge, while basic compounds may be neutral or weakly charged. The buffer pH should be chosen to optimize the charge differences between analytes.
-
Electroosmotic Flow (EOF): High pH generally leads to a strong EOF towards the cathode due to the ionization of silanol groups on the fused silica capillary wall. This strong flow can be advantageous for rapid analysis but may require optimization to achieve adequate separation.
-
Buffer-Analyte Interactions: Zwitterionic buffers are generally preferred due to their low propensity for interacting with analytes and the capillary wall, leading to sharper peaks and better reproducibility.
Experimental Protocol: Comparative Analysis of Zwitterionic Buffers in Capillary Electrophoresis
This protocol provides a framework for comparing the performance of CHES, CAPS, CAPSO, and AMPSO as background electrolytes (BGEs) for the separation of a mixture of acidic and basic analytes.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
CHES, CAPS, CAPSO, and AMPSO buffer substances
-
Sodium Hydroxide (NaOH) for pH adjustment
-
A mixture of acidic and basic analytes (e.g., benzoic acid, aniline, and caffeine)
-
Methanol or other suitable organic solvent for sample preparation
Procedure:
-
BGE Preparation:
-
Prepare 25 mM solutions of CHES, CAPS, CAPSO, and AMPSO.
-
Adjust the pH of each buffer solution to 9.5 with NaOH.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte mixture in methanol at a concentration of 1 mg/mL for each component.
-
Dilute the stock solution with deionized water to a final concentration of 50 µg/mL for each analyte.
-
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary sequentially with 0.1 M NaOH (10 min), deionized water (5 min), and the running BGE (15 min).
-
Between runs, rinse with the BGE for 2-3 minutes.
-
-
Electrophoretic Separation:
-
Inject the sample mixture into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., 20-25 kV).
-
Monitor the separation at a suitable wavelength (e.g., 214 nm).
-
Record the migration times and peak efficiencies (number of theoretical plates) for each analyte in each of the four BGEs.
-
-
Data Analysis:
-
Compare the migration times, separation resolution, and peak efficiencies for the analytes in each buffer.
-
Evaluate the stability of the baseline and the overall reproducibility of the separations for each BGE.
-
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental processes and decision-making involved in buffer selection, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Comparative Enzyme Kinetic Analysis.
Caption: Workflow for Capillary Electrophoresis Buffer Comparison.
Caption: Logical Flow for High pH Buffer Selection.
Conclusion
The selection of an appropriate zwitterionic buffer is a critical step in designing robust and reproducible experiments at high pH. CHES, CAPS, CAPSO, and AMPSO each offer distinct advantages depending on the specific requirements of the application. For enzymatic assays with very high pH optima, CAPS is often the preferred choice due to its high pKa.[3][7] CHES provides a versatile option for a broad range of applications in the moderately alkaline range. The presence of a hydroxyl group in CAPSO and AMPSO may influence their interaction with certain biological molecules, warranting empirical testing for optimal performance. By carefully considering the physicochemical properties and conducting comparative performance evaluations as outlined in this guide, researchers can make informed decisions to ensure the integrity and success of their high pH studies.
References
- 1. Capillary electrophoresis of proteins in buffers containing high concentrations of zwitterionic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
The Deuterium Isotope Effect on Buffer Capacity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, maintaining precise pH control is paramount. The substitution of hydrogen with its heavier isotope, deuterium, in buffer solutions can significantly alter their physicochemical properties. This guide provides an objective comparison of the performance of deuterated and non-deuterated buffers, with a focus on buffer capacity, supported by experimental data and detailed protocols.
The primary effect of deuteration on a buffer system is an increase in the pKa of the weak acid component. This phenomenon, known as the deuterium isotope effect, arises from the stronger covalent bond between deuterium and other atoms compared to the hydrogen-atom bond. Consequently, the dissociation of the acidic group becomes less favorable in deuterium oxide (D₂O) than in water (H₂O).
This shift in pKa directly influences the pH of a buffer. The Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the conjugate base to the weak acid, dictates that a higher pKa will result in a higher pH for a given buffer composition. Experimental studies have shown that the pKa of weak acids is typically 0.5 to 0.6 units higher in D₂O than in H₂O.[1][2]
While the pKa shift is well-documented, the effect on buffer capacity (β) is a critical consideration for experimental design. Buffer capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base.[3][4] It is maximal when the pH of the solution is equal to the pKa of the buffer.[4]
Quantitative Comparison of Buffer Performance
To illustrate the impact of deuteration, we can analyze the titration curves of common buffers in both H₂O and D₂O. The buffer capacity can be determined from the slope of the titration curve. A flatter region in the curve indicates a higher buffer capacity.
The following tables summarize the pKa values and a qualitative assessment of the buffer capacity for selected buffers based on titration data.
Table 1: Comparison of pKa Values for Non-Deuterated and Deuterated Buffers
| Buffer | pKa in H₂O | pKa in D₂O | ΔpKa (pKa D₂O - pKa H₂O) |
| Acetic Acid | 4.76 | 5.30 | 0.54 |
| Formic Acid | 3.75 | 4.29 | 0.54 |
| TRIS | 8.07 | 8.65 | 0.58 |
Data derived from titration curve analysis.[1]
Table 2: Qualitative Comparison of Buffer Capacity
| Buffer System | Solvent | Relative Buffer Capacity |
| Acetic Acid / Acetate | H₂O | High around pH 4.76 |
| Acetic Acid-d₄ / Acetate-d₃ | D₂O | High around pD 5.30 |
| TRIS / TRIS-H⁺ | H₂O | High around pH 8.07 |
| TRIS-d₁₁ / TRIS-D⁺ | D₂O | High around pD 8.65 |
Qualitative assessment based on the shape of titration curves. A direct quantitative comparison of β would require explicit calculation from the titration data.[1]
Experimental Protocols
The determination of buffer capacity is crucial for validating the performance of a buffer in a specific experimental setup. A common and effective method is through titration.
Experimental Protocol for Determining Buffer Capacity by Titration
Objective: To experimentally measure and compare the buffer capacity of a deuterated and a non-deuterated buffer solution.
Materials:
-
Buffer solutions (e.g., 50 mM Acetic Acid in H₂O and 50 mM Acetic Acid-d₄ in D₂O)
-
Standardized 0.1 M HCl solution (in H₂O) and 0.1 M DCl solution (in D₂O)
-
Standardized 0.1 M NaOH solution (in H₂O) and 0.1 M NaOD solution (in D₂O)
-
pH meter with a glass electrode (calibrated with standard aqueous buffers)
-
Stir plate and magnetic stir bar
-
Burette
-
Beakers
Procedure:
-
Place a known volume (e.g., 50 mL) of the buffer solution (e.g., 50 mM Acetic Acid in H₂O) into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Begin stirring the solution at a constant, moderate speed.
-
Titrate the buffer solution by adding small, precise increments (e.g., 0.5 mL) of the standardized HCl solution from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has changed by at least one pH unit from the initial reading.
-
Repeat the titration with a fresh sample of the same buffer using the standardized NaOH solution.
-
Repeat steps 1-7 for the deuterated buffer (e.g., 50 mM Acetic Acid-d₄ in D₂O) using the DCl and NaOD titrants.
-
Plot the pH (or pD) versus the moles of acid or base added per liter of the buffer.
-
Calculate the buffer capacity (β) using the formula: β = ΔB / ΔpH, where ΔB is the moles of added acid or base per liter and ΔpH is the change in pH.[5] The buffer capacity is highest where the slope of the titration curve is at its minimum.[4]
Impact on Biological Systems: The Case of Calcium Signaling
The alteration of buffer properties by deuteration can have significant consequences in biological assays, particularly those involving sensitive signaling pathways. One such example is the inositol triphosphate/diacylglycerol (IP3/DAG) pathway, a crucial cascade for regulating intracellular calcium levels.[6][7]
Deuterium oxide has been shown to affect calcium transients in cells.[8] For instance, D₂O can reduce the amplitude of calcium signals in muscle fibers.[8] In the context of hypertension research, D₂O has been observed to decrease calcium uptake in vascular tissues, acting in a manner similar to a calcium channel blocker.[9] These effects can be attributed, in part, to the influence of deuteration on the pKa of buffer components and the overall ionic environment, which can modulate the activity of enzymes and ion channels involved in the signaling pathway.
Below is a diagram illustrating the IP3/DAG signaling pathway, which can be influenced by the choice of buffer.
Conclusion
The decision to use a deuterated buffer should be made with a clear understanding of its impact on both the pKa and the buffer capacity of the system. While the primary effect is a predictable shift in the optimal buffering range to a higher pH/pD, the buffer capacity itself is fundamentally linked to the pKa. Therefore, a deuterated buffer will exhibit its maximum buffer capacity at this elevated pD. For experiments where maintaining a stable pH is critical, especially in the context of sensitive biological assays, it is essential to characterize the buffer capacity of the chosen deuterated buffer under the specific experimental conditions. The titration method outlined provides a robust framework for such characterization, ensuring the reliability and reproducibility of research findings.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 5. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. Influence of deuterium oxide on calcium transients and myofibrillar responses of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of deuterium oxide (D2O) on the development of hypertension and Ca2+ homeostasis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of acidic compounds, with a focus on the cross-validation of a method utilizing 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17) as an internal standard against a conventional method using a structural analog. The supporting experimental data, while illustrative, is based on established principles of bioanalytical method validation.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are essential for ensuring accuracy and precision.[1][2] They are added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation, injection, and analysis.[1][2] Deuterated internal standards, such as CAPS-d17, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track the analyte throughout the entire analytical process.[1][3]
Comparative Performance Analysis
This section compares the performance of an LC-MS/MS method using CAPS-d17 as an internal standard with a method employing a structural analog for the quantification of a hypothetical acidic analyte ("Analyte X") in human plasma.
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | Method A: With CAPS-d17 Internal Standard | Method B: With Structural Analog Internal Standard | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (15 ng/mL) | -1.8% | -8.5% | ± 15% |
| Medium QC (150 ng/mL) | 0.5% | -5.2% | ± 15% |
| High QC (1500 ng/mL) | 1.2% | 3.7% | ± 15% |
| Precision (%RSD) | |||
| Low QC (15 ng/mL) | 2.5% | 9.8% | ≤ 15% |
| Medium QC (150 ng/mL) | 1.8% | 7.5% | ≤ 15% |
| High QC (1500 ng/mL) | 1.5% | 5.1% | ≤ 15% |
| Matrix Effect (%CV) | 3.1% | 12.4% | ≤ 15% |
| Recovery (%) | 92.5% | 85.1% | Consistent and reproducible |
QC: Quality Control; %RSD: Percent Relative Standard Deviation; %CV: Percent Coefficient of Variation.
The data clearly demonstrates the superior performance of the method utilizing the deuterated internal standard (Method A). The accuracy and precision are significantly better, and the matrix effect is substantially lower, indicating more effective compensation for variations in the sample matrix.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: LC-MS/MS with CAPS-d17 Internal Standard
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of CAPS-d17.
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Standard HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Analyte X: [M-H]⁻ → fragment ion
-
CAPS-d17: [M-H]⁻ → fragment ion
-
Method B: LC-MS/MS with Structural Analog Internal Standard
The protocol is identical to Method A, with the exception that the protein precipitation solvent contains the structural analog internal standard at a concentration of 50 ng/mL instead of CAPS-d17.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.
Caption: Bioanalytical workflow for sample quantification.
Caption: Logic of deuterated vs. analog internal standards.
Conclusion
The cross-validation data and established principles strongly support the use of a deuterated internal standard like this compound for the bioanalysis of acidic compounds. Its near-identical physicochemical properties to the analyte result in superior accuracy, precision, and robustness of the analytical method by more effectively compensating for matrix effects and variability in sample processing. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating high-quality, reliable, and defensible bioanalytical data.
References
A Comparative Guide to the Analytical Performance of 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for robust and reproducible analytical methods. This guide provides a comprehensive comparison of 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17) and its non-deuterated counterpart, CAPS, in various analytical techniques. We will explore the performance of CAPS as a high-pH biological buffer and the significant advantages of using its deuterated form, CAPS-d17, as an internal standard in mass spectrometry.
3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS) as a Biological Buffer
CAPS is a zwitterionic buffer with a pKa of 10.4, making it an excellent choice for creating stable, high-pH buffer systems (pH 9.7-11.1).[1] This characteristic is particularly advantageous in several analytical techniques, most notably in protein analysis.
Performance in Western Blotting
In Western blotting, the efficient transfer of proteins from a polyacrylamide gel to a membrane is crucial for accurate detection. For high molecular weight (HMW) proteins (>150 kDa), traditional transfer buffers like Towbin buffer (Tris-glycine) can be inefficient. The high pH of CAPS buffer is thought to facilitate the elution of these larger proteins from the gel matrix, leading to improved transfer efficiency.[1][2] Furthermore, as CAPS does not contain glycine, it is the preferred buffer when downstream N-terminal protein sequencing is required.[2]
While direct quantitative comparisons of transfer efficiency are not extensively available, a qualitative comparison highlights the key advantages of CAPS buffer for specific applications.
| Feature | CAPS Buffer | Towbin Buffer (Tris-Glycine) | Dunn Carbonate Buffer |
| pH | 10.8 - 11.2 | ~8.3 | ~9.9 |
| Primary Application | Western blot transfer | Western blot transfer | Western blot transfer |
| Advantages | - Efficient transfer of HMW proteins- No glycine interference with N-terminal sequencing | - Widely used and well-established- Good transfer efficiency for a broad range of proteins | - May improve transfer efficiency and antibody recognition |
| Disadvantages | - May not be optimal for all proteins | - Less efficient for HMW proteins- Glycine can interfere with sequencing | - Less commonly used |
This table is a qualitative summary based on established properties and common applications.[1][2]
Performance in Capillary Electrophoresis
Capillary electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electrolyte solution. The choice of buffer is critical for achieving high resolution and efficient separation. CAPS is a suitable buffer for CE, particularly for the separation of basic proteins and peptides, due to its high pH buffering capacity. At a high pH, most proteins and peptides are deprotonated and carry a net negative charge, facilitating their migration and separation.[3] Additionally, CAPS has the advantage of low UV absorbance, which reduces background noise and improves the signal-to-noise ratio during detection.[3]
While specific quantitative data on resolution with CAPS compared to other buffers is limited, its properties make it a strong candidate for high-pH CE applications. The overall charge within the capillary and the pH of the buffer are the most significant factors impacting resolution in CE.[4]
This compound (CAPS-d17) as an Internal Standard
In quantitative mass spectrometry (LC-MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for this purpose.[5]
Performance in Quantitative Mass Spectrometry
Deuterated internal standards are chemically and physically almost identical to the analyte of interest. This similarity ensures that they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer.[5][6] This allows for accurate correction of signal variations, leading to more reliable quantification.
The following table presents a comparison of the performance of a deuterated internal standard versus an analogous (structurally similar but not isotopically labeled) internal standard from a study on the quantification of Kahalalide F in plasma. This data exemplifies the typical improvements in accuracy and precision seen with deuterated standards.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
This table demonstrates the significant improvement in both accuracy and precision when using a deuterated internal standard.[5]
Further studies have shown that without an internal standard, accuracy values can differ by more than 60% with a relative standard deviation (RSD) over 50%. With the use of deuterated internal standards, the accuracy is typically within 25%, and the RSD drops below 20%.[7]
Experimental Protocols
Western Blotting with CAPS Buffer
This protocol is optimized for the transfer of high molecular weight proteins.
1. Reagent Preparation:
-
10x CAPS Transfer Buffer (pH 11.0):
-
CAPS: 22.13 g
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 11.0 with NaOH.
-
Bring the final volume to 1 L with deionized water.
-
-
Working Transfer Buffer:
-
100 mL of 10x CAPS Transfer Buffer
-
200 mL of Methanol
-
700 mL of deionized water
-
(Optional) Add SDS to a final concentration of 0.025-0.1% to aid in the elution of very large proteins.
-
2. Protein Transfer:
-
Following SDS-PAGE, equilibrate the gel in the working transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (gel, membrane, filter papers) according to the manufacturer's instructions for your transfer apparatus.
-
Perform the electrotransfer. Transfer conditions (voltage and time) will need to be optimized based on the specific protein and equipment. For HMW proteins, a longer transfer time at a lower voltage is often recommended to prevent overheating.
3. Post-Transfer Processing:
-
After transfer, rinse the membrane with deionized water.
-
(Optional) Stain the membrane with Ponceau S to visualize the transferred proteins and assess transfer efficiency.
-
Proceed with blocking, primary and secondary antibody incubations, and detection.
Quantitative Analysis by LC-MS/MS using a Deuterated Internal Standard
This protocol provides a general workflow for using CAPS-d17 as an internal standard for the quantification of CAPS or a similar analyte.
1. Sample Preparation:
-
To a known volume of sample (e.g., plasma, cell lysate), add a known amount of CAPS-d17 internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable column (e.g., C18) and mobile phase to achieve chromatographic separation of the analyte and internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (CAPS) and the internal standard (CAPS-d17).
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
